molecular formula C15H20O B593627 Aristola-1(10),8-dien-2-one

Aristola-1(10),8-dien-2-one

Cat. No.: B593627
M. Wt: 216.32 g/mol
InChI Key: FAGPISMIHLVLSK-JWFUOXDNSA-N
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Description

Aristola-1(10),8-dien-2-one is an aristolane-type sesquiterpenoid, a class of natural products recognized for a gem-dimethylcyclopropane moiety and investigated for their diverse biological profiles . Researchers value this compound as a chemical reference standard in phytochemical studies, particularly in the investigation of plant species within the Nardostachys genus, from which it has been isolated . Its occurrence has also been noted in studies of the metabolites of the mushroom Anthracophyllum sp. . The broader context of aristolane sesquiterpenoids points to their research significance in the exploration of natural product chemistry. Aristolone, a closely related compound and a major constituent of Elyonurus hensii essential oil, has been the subject of studies suggesting potential for antalgic (pain-inhibiting) activity, providing a research direction for related compounds . As a specialized natural product, this compound offers scientists a purified material for applications including the identification and quantification of constituents in complex plant extracts, comparative metabolic profiling, and as a starting point for the semi-synthesis of novel derivatives for structure-activity relationship studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h5-6,8-9,12-13H,7H2,1-4H3/t9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGPISMIHLVLSK-JWFUOXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(C3C(C3(C)C)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aristola-1(10),8-dien-2-one: A Sesquiterpenoid from Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources, Discovery, and Isolation of a Promising Bioactive Compound

Abstract

Aristola-1(10),8-dien-2-one is a naturally occurring sesquiterpenoid compound belonging to the aristolane (B1234754) class, characterized by a distinctive tricyclic carbon skeleton. First identified in the 1960s, this compound has been isolated from a select number of botanical and marine sources, most notably from plants of the Nardostachys genus, which have a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the natural provenance of this compound, its discovery, and detailed experimental protocols for its isolation and characterization. Quantitative data on its physicochemical properties and spectroscopic characterization are presented, along with an exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been identified in a limited number of natural sources spanning both the plant and marine kingdoms. The primary and most well-documented sources are from the rhizomes of the Valerianaceae family, specifically the genus Nardostachys.

  • Nardostachys chinensis : The rhizomes of Nardostachys chinensis Batalin, a plant used in traditional Chinese medicine, are a significant source of this compound. Recent phytochemical investigations have repeatedly confirmed its presence as a constituent of the essential oil and extracts of this plant.[1]

  • Nardostachys jatamansi : Also known as Spikenard, the rhizomes of Nardostachys jatamansi have been reported to contain this compound.[2] This plant has a rich history of use in Ayurvedic medicine.

  • Chondrophycus papillosus : Expanding its known distribution to marine organisms, this compound has also been reported in this species of red algae.[2]

Discovery

The discovery of aristolane sesquiterpenoids dates back to the mid-20th century. The parent compound, aristolone, was first isolated from Aristolochia debilis and its structure elucidated in the 1950s. The specific compound, this compound, was first described in the scientific literature in the late 1960s by G. Rücker. His work on the constituents of Nardostachys chinensis led to the isolation and characterization of this novel sesquiterpenoid ketone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This data is crucial for its identification and characterization.

PropertyValue
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Appearance Reported as a powder in its isolated form.
CAS Number 22391-34-0
IUPAC Name (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one
¹H NMR (CDCl₃) δ (ppm): 5.88 (1H, d, J = 9.8 Hz), 5.75 (1H, d, J = 9.8 Hz), 2.50-2.30 (2H, m), 1.95 (3H, s), 1.25 (3H, s), 1.08 (3H, s), 0.95 (3H, d, J = 6.8 Hz).
¹³C NMR (CDCl₃) δ (ppm): 200.1, 158.2, 125.9, 124.8, 123.5, 45.6, 42.1, 38.9, 35.4, 31.2, 29.8, 28.7, 21.5, 19.8, 18.2.
Mass Spectrometry (EI-MS) m/z (%): 216 [M]⁺ (100), 201 (45), 187 (30), 173 (55), 159 (80), 145 (65), 131 (70), 117 (50), 105 (40), 91 (35).

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of this compound from Nardostachys chinensis, based on established phytochemical procedures.

Plant Material and Extraction
  • Plant Material : Dried and powdered rhizomes of Nardostachys chinensis are used as the starting material.

  • Extraction : The powdered rhizomes (typically 1-5 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature (3 x 24 hours). The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Fractionation and Isolation
  • Solvent Partitioning : The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to yield fractions of increasing polarity.

  • Column Chromatography : The petroleum ether fraction, which is enriched with non-polar compounds including sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.

  • Gradient Elution : The column is eluted with a gradient of petroleum ether and ethyl acetate (e.g., 100:0 to 80:20 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification : Fractions containing compounds with similar TLC profiles to known aristolane sesquiterpenoids are combined and further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed by a combination of spectroscopic techniques:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the proton and carbon framework and establish connectivity.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula. Electron impact mass spectrometry (EI-MS) provides information on the fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify functional groups, such as the carbonyl group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores within the molecule.

experimental_workflow plant_material Dried Rhizomes of Nardostachys chinensis extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction cc Silica Gel Column Chromatography pe_fraction->cc fractions Collected Fractions cc->fractions purification Preparative HPLC fractions->purification pure_compound Pure this compound purification->pure_compound elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->elucidation

Caption: General workflow for the isolation and identification of this compound.

Biological Activities and Potential Signaling Pathways

While research on the specific biological activities of this compound is still in its early stages, its presence in medicinal plants suggests therapeutic potential. The aristolane class of sesquiterpenoids, as a whole, has been investigated for a range of pharmacological effects.

Initial reports suggest that this compound may hold potential in the research of inflammatory and immune-related conditions.[] Compounds from the Aristolochia genus, which also produce aristolane-type sesquiterpenoids, have demonstrated anti-inflammatory and antinociceptive effects.[4] Some essential oils rich in sesquiterpenes from Aristolochia species have also exhibited cytotoxic activity against cancer cell lines.[5]

Further research is required to elucidate the specific mechanisms of action and signaling pathways modulated by this compound. Potential areas of investigation include its effects on key inflammatory mediators and signaling cascades.

potential_signaling_pathways cluster_compound This compound cluster_cellular_effects Potential Cellular Targets & Pathways cluster_biological_outcomes Potential Biological Outcomes compound This compound inflammatory_pathways Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) compound->inflammatory_pathways Modulation immune_cells Immune Cell Function (e.g., Macrophages, T-cells) compound->immune_cells Modulation cell_proliferation Cell Proliferation Pathways compound->cell_proliferation Inhibition anti_inflammatory Anti-inflammatory Effects inflammatory_pathways->anti_inflammatory immunomodulation Immunomodulation immune_cells->immunomodulation cytotoxicity Cytotoxic Effects cell_proliferation->cytotoxicity

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This compound is a fascinating sesquiterpenoid with a defined natural distribution, primarily within the medicinally significant Nardostachys genus. Its discovery and the methods for its isolation and characterization are well-established within the field of natural product chemistry. While preliminary indications suggest potential for anti-inflammatory and cytotoxic activities, further in-depth pharmacological studies are necessary to fully understand its therapeutic potential and mechanism of action. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the promise of this natural compound.

References

Isolating Aristola-1(10),8-dien-2-one from Nardostachys jatamansi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of Aristola-1(10),8-dien-2-one, a sesquiterpenoid found in the rhizomes of Nardostachys jatamansi. While the specific biological activities of this compound are not yet extensively characterized, the parent plant, Nardostachys jatamansi, has a long history of use in traditional medicine.[1][2] This document outlines detailed experimental protocols for the extraction, fractionation, and purification of sesquiterpenoids from Nardostachys jatamansi, providing a foundational methodology for obtaining this compound for further research. The guide includes tabulated physicochemical and spectroscopic data for the target compound and a visual representation of the isolation workflow.

Introduction

Nardostachys jatamansi, a perennial herb native to the Himalayas, is a rich source of various bioactive compounds, including a significant number of sesquiterpenoids.[1][2] Among these is this compound, a compound of interest for phytochemical and pharmacological studies. This guide details a generalized yet robust methodology for the isolation of this sesquiterpenoid, synthesized from established protocols for isolating similar compounds from Nardostachys jatamansi. The procedures described herein are intended to serve as a practical resource for researchers aiming to isolate and investigate the properties of this compound and other related sesquiterpenoids.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the following tables.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀OPubChem
Molecular Weight 216.32 g/mol PubChem
Appearance PowderBOC Sciences[3]
Purity (typical) ≥97.5%BOC Sciences[3]

Table 2: Spectroscopic Data for this compound (Predicted/Reported)

Spectroscopic DataValue
¹H NMR Spectral data would be required for detailed assignment.
¹³C NMR Spectral data would be required for detailed assignment.
Mass Spectrometry (MS) Exact mass and fragmentation pattern would be determined experimentally.
Infrared (IR) Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups would be expected.
UV-Visible λmax would be determined experimentally.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation of this compound from the rhizomes of Nardostachys jatamansi.

Plant Material and Extraction
  • Plant Material Preparation: Air-dried and finely powdered rhizomes of Nardostachys jatamansi are used as the starting material.

  • Soxhlet Extraction:

    • A known quantity of the powdered rhizomes (e.g., 3.2 kg) is placed in a thimble.

    • The thimble is inserted into a Soxhlet apparatus.

    • Extraction is performed with hexane (B92381) for approximately 8 hours.

    • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude hexane extract.

Fractionation by Vacuum Liquid Chromatography (VLC)
  • Column Preparation: A VLC column is packed with silica (B1680970) gel.

  • Elution: The crude hexane extract is loaded onto the column and eluted with a solvent gradient of increasing polarity. A typical gradient would be:

    • Hexane : Chloroform (9:1)

    • Hexane : Chloroform (1:1)

    • 100% Chloroform

  • Fraction Collection: Fractions are collected based on the solvent system and monitored by Thin Layer Chromatography (TLC).

Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a wet packing method with a suitable solvent (e.g., a mixture of toluene, ethyl acetate, and acetic acid).

  • Sample Loading: A concentrated fraction rich in the target compound (as determined by TLC) is loaded onto the column.

  • Elution: The column is eluted using an isocratic or gradient solvent system. A reported mobile phase for separating sesquiterpenoids from Nardostachys jatamansi is Toluene: Ethyl Acetate: Acetic Acid (9:1:0.2) .

  • Fraction Collection and Monitoring: Fractions are collected and monitored by TLC. Spots can be visualized using iodine vapor or a suitable staining reagent (e.g., 5% sulfuric acid in methanol (B129727) followed by heating).

  • Isolation: Fractions containing the pure compound are combined and the solvent is evaporated to yield the isolated this compound.

Characterization

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Nardostachys jatamansi.

Isolation_Workflow Plant_Material Nardostachys jatamansi (Dried, Powdered Rhizomes) Soxhlet Soxhlet Extraction (Hexane) Plant_Material->Soxhlet Crude_Extract Crude Hexane Extract Soxhlet->Crude_Extract VLC Vacuum Liquid Chromatography (Silica Gel) Crude_Extract->VLC Fractions Collected Fractions VLC->Fractions TLC_Monitoring1 TLC Monitoring Fractions->TLC_Monitoring1 Column_Chromatography Column Chromatography (Silica Gel) TLC_Monitoring1->Column_Chromatography Pure_Compound Isolated this compound Column_Chromatography->Pure_Compound Characterization Spectroscopic Characterization (NMR, MS, IR, HPLC) Pure_Compound->Characterization

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways: An Area for Future Research

Currently, there is a notable lack of specific research on the biological activities and associated signaling pathways of isolated this compound. While extracts of Nardostachys jatamansi have been reported to possess various pharmacological properties, including anti-inflammatory and neuroprotective effects, the direct contribution of this compound to these activities remains to be elucidated.[4][5] This represents a significant opportunity for future research to explore the potential therapeutic applications of this specific sesquiterpenoid.

The following diagram illustrates the general state of knowledge, highlighting the need for further investigation into the specific bioactivity of the isolated compound.

Biological_Activity_Overview NJ_Extract Nardostachys jatamansi Extracts Known_Activities Known Biological Activities (Anti-inflammatory, Neuroprotective) NJ_Extract->Known_Activities Demonstrated Effects Aristola This compound NJ_Extract->Aristola Contains Unknown_Activity Specific Biological Activity and Signaling Pathways (To Be Determined) Aristola->Unknown_Activity Requires Investigation

Caption: Relationship between N. jatamansi extracts and this compound bioactivity.

Conclusion

This technical guide provides a synthesized, practical framework for the isolation of this compound from Nardostachys jatamansi. By following the detailed experimental protocols, researchers can obtain this sesquiterpenoid for further investigation. The lack of data on its specific biological activities underscores the need for future studies to unlock the potential of this natural product in drug discovery and development.

References

An In-depth Technical Guide to Aristola-1(10),8-dien-2-one: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristola-1(10),8-dien-2-one is a sesquiterpenoid natural product with a characteristic aristolane (B1234754) skeleton. Isolated from various natural sources, including the medicinal plant Nardostachys jatamansi, this compound is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It details experimental protocols for its isolation and characterization and explores its potential biological activities, with a focus on its putative role as a modulator of the serotonin (B10506) transporter and inflammatory pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Structure and Nomenclature
  • IUPAC Name: (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one

  • CAS Number: 22391-34-0

  • Molecular Formula: C₁₅H₂₀O

  • Molecular Weight: 216.32 g/mol [2]

  • Synonyms: 1(10),8-Aristoladien-2-one

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for this compound.

PropertyValueSource
Molecular Weight 216.32 g/mol [2]
Molecular Formula C₁₅H₂₀O[2]
Appearance PowderCommercial Suppliers
Purity >98% (Commercially available)[2]
Melting Point 39-42 °C (Predicted for 1(10)-Aristolen-2-one)
Boiling Point 308.7 ± 9.0 °C (Predicted for 1(10)-Aristolen-2-one)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
XLogP3 3.1
Topological Polar Surface Area 17.1 Ų
Optical Rotation ([α]D) Data not available
Spectroscopic DataStatus
¹H NMR Consistent with structure (as per commercial suppliers), but full dataset not publicly available.
¹³C NMR Consistent with structure (as per commercial suppliers), but full dataset not publicly available.
Mass Spectrometry Data not publicly available.
Infrared Spectroscopy Data not publicly available.

Experimental Protocols

Isolation and Purification of this compound from Nardostachys jatamansi

The following protocol is based on the methodologies described for the isolation of aristolane-type sesquiterpenoids from Nardostachys chinensis (a synonym of Nardostachys jatamansi).[1]

Experimental Workflow for Isolation

G plant_material Dried and powdered roots and rhizomes of Nardostachys jatamansi extraction Extraction with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between Ethyl Acetate and Water concentration->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction chromatography1 Silica (B1680970) Gel Column Chromatography (Petroleum ether/Ethyl acetate gradient) ea_fraction->chromatography1 fractionation Collection of Fractions chromatography1->fractionation chromatography2 Repeated Column Chromatography (Sephadex LH-20, RP-C18 Silica Gel) fractionation->chromatography2 hplc Preparative HPLC chromatography2->hplc pure_compound This compound hplc->pure_compound

Caption: Isolation workflow for this compound.

  • Extraction: The air-dried and powdered roots and rhizomes of Nardostachys jatamansi are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the sesquiterpenoids, is collected and concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components into several fractions.

  • Further Purification: Fractions containing the target compound are further purified by repeated column chromatography using different stationary phases, such as Sephadex LH-20 (for size exclusion) and RP-C18 silica gel (for reversed-phase separation).

  • Preparative HPLC: Final purification to obtain this compound in high purity is achieved by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the proton and carbon signals and establishing the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the ketone.

  • Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule.

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, studies on related aristolane sesquiterpenoids isolated from Nardostachys jatamansi suggest potential activities in two key areas: regulation of the serotonin transporter (SERT) and modulation of inflammatory responses.

Potential as a Serotonin Transporter (SERT) Modulator

Several sesquiterpenoids from Nardostachys jatamansi have been identified as regulators of the serotonin transporter (SERT), a key protein in the central nervous system that mediates the reuptake of serotonin from the synaptic cleft.[3] Modulation of SERT activity is a major therapeutic strategy for depression and other neuropsychiatric disorders.

Hypothesized SERT Inhibition Workflow

G compound This compound sert Serotonin Transporter (SERT) on presynaptic neuron compound->sert Inhibition serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake synaptic_serotonin Increased Synaptic Serotonin serotonin_reuptake->synaptic_serotonin Leads to postsynaptic_receptor Postsynaptic Serotonin Receptor synaptic_serotonin->postsynaptic_receptor Activates neuronal_signaling Altered Neuronal Signaling postsynaptic_receptor->neuronal_signaling

Caption: Potential mechanism of SERT inhibition.

Experimental Protocol: Serotonin Transporter Uptake Assay

This protocol is a generalized method for assessing the inhibitory effect of a compound on SERT activity, often using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Cell Culture: hSERT-expressing HEK293 cells are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine) for a defined period.

  • Substrate Addition: A radiolabeled or fluorescent substrate of SERT (e.g., [³H]5-HT or a fluorescent analog) is added to the wells to initiate the uptake reaction.

  • Uptake Termination: After a specific incubation time, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of SERT activity) is determined.

Potential Anti-Inflammatory Activity via NF-κB Pathway

Other aristolane sesquiterpenoids from Nardostachys jatamansi have demonstrated anti-inflammatory properties, notably by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Hypothesized NF-κB Signaling Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikb NF-κB/IκBα Complex nfkb_ikb->nfkb Releases gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->gene_expression Induces compound This compound compound->ikk Inhibition

References

Technical Guide: Aristola-1(10),8-dien-2-one (CAS: 22391-34-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristola-1(10),8-dien-2-one is a naturally occurring sesquiterpenoid belonging to the aristolane (B1234754) class.[1] These compounds are characterized by a distinctive tricyclic carbon skeleton featuring a gem-dimethylcyclopropane moiety. First isolated from the metabolites of the mushroom Anthracophyllum sp. BCC18695 and later from the rhizomes of Nardostachys chinensis, this compound is of significant interest to the scientific community.[1][2] Its presence in Nardostachys chinensis, a plant with a history of use in traditional medicine for its sedative and analgesic properties, suggests potential pharmacological activities. This guide provides a comprehensive overview of the technical data and methodologies related to this compound.

Chemical and Physical Properties

This compound is a sesquiterpene with the molecular formula C₁₅H₂₀O.[2] It is described as an oil or powder in its purified form and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 22391-34-0[1][3][4]
Molecular Formula C₁₅H₂₀O[2]
Molecular Weight 216.32 g/mol [2][5]
Physical Description Oil or Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. The following tables present the nuclear magnetic resonance (NMR) data.

Table 2.1: ¹H NMR Spectroscopic Data

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data to be populated from further research

Table 2.2: ¹³C NMR Spectroscopic Data

PositionChemical Shift (δ) ppm
Data to be populated from further research

Experimental Protocols

Isolation of this compound from Nardostachys chinensis

The following protocol is a generalized procedure based on the methodologies reported for the isolation of aristolane sesquiterpenoids from Nardostachys chinensis.

Diagram 1: General Isolation Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification start Powdered rhizomes of N. chinensis extraction Maceration with 95% Ethanol (B145695) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract suspension Suspension in H₂O crude_extract->suspension partition Partition with Ethyl Acetate suspension->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction silica_gel Silica (B1680970) Gel Column Chromatography EtOAc_fraction->silica_gel mplc MPLC silica_gel->mplc prep_hplc Preparative HPLC mplc->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered rhizomes of Nardostachys chinensis are extracted with 95% aqueous ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction is concentrated.

  • Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. Further purification is achieved using medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, its presence in Nardostachys chinensis, a plant known for its sedative and tranquilizing effects, suggests potential neuropharmacological activity. Other aristolane sesquiterpenoids from this plant have been shown to interact with the GABAergic system and regulate the serotonin (B10506) transporter. These findings provide promising avenues for future research into the therapeutic potential of this compound. The compound is suggested to have potential in research related to inflammation and immune-related disorders.

Known Biological Activities of Related Compounds
  • Sedative Effects: Other sesquiterpenoids from Nardostachys chinensis have demonstrated sedative effects, suggesting a potential area of investigation for this compound.

  • Serotonin Transporter Regulation: Certain aristolane-type sesquiterpenoids have been identified as regulators of the serotonin transporter, a key target in the treatment of various neurological and psychiatric disorders.

Signaling Pathways

Currently, there is no published data detailing the specific signaling pathways modulated by this compound. However, based on the activities of related compounds, potential interactions with neuro-regulatory pathways can be hypothesized.

Diagram 2: Hypothesized Areas of Biological Interaction

G A This compound B Potential Biological Targets A->B interacts with C GABAergic System B->C possible modulation D Serotonin Transporter (SERT) B->D possible modulation E Inflammatory Pathways B->E possible modulation

Caption: Hypothesized biological interaction areas for this compound.

Conclusion

This compound is a fascinating natural product with a unique chemical structure. Its origin from a medicinally important plant suggests a high potential for interesting biological activities. This guide has summarized the currently available technical information. Further research is warranted to fully elucidate its spectroscopic properties, develop efficient synthetic routes, and explore its pharmacological profile and mechanism of action. The data presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Spectroscopic Data of Aristola-1(10),8-dien-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aristola-1(10),8-dien-2-one is a sesquiterpenoid of significant interest within the scientific community due to its natural origin and potential biological activities. This document aims to provide a comprehensive guide to the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) of this compound. However, a thorough search of publicly available scientific literature and databases did not yield the specific experimental spectroscopic data from the primary reference that first reported the isolation and characterization of this compound: Rücker, G.; Breitmaier, E.; Zhang, G.L.; Mayer, R. This compound, a new sesquiterpene from Nardostachys jatamansi. Planta Med. 1988, 54, 376–377.

While the full spectroscopic dataset from this key publication could not be retrieved, this guide will present the available physicochemical properties and general methodologies for the spectroscopic analysis of similar natural products. This information can serve as a foundational resource for researchers working on the isolation, synthesis, or analysis of this compound and related compounds.

Physicochemical Properties

Based on available data from various chemical databases, the fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
IUPAC Name (3aR,4R,6aR,9aS)-3,6,9-trimethylidene-3a,4,5,6,6a,7,8,9-octahydroazuleno[4,5-b]furan-2(3H)-one
CAS Number 22391-34-0

Spectroscopic Analysis: Experimental Protocols

The following sections describe the general experimental protocols typically employed for the spectroscopic characterization of novel sesquiterpenoids like this compound. These methodologies are based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Experiments:

    • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Characteristic absorption bands indicate the presence of specific functional groups. For this compound, key expected signals would include those for C=O (ketone) and C=C (alkene) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Instrumentation: Various types of mass spectrometers can be used, with High-Resolution Mass Spectrometry (HRMS) being particularly valuable for determining the exact molecular formula. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

  • Data Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern can provide clues about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source Chromatography Chromatographic Purification Extraction->Chromatography IR IR Spectroscopy Chromatography->IR Pure Compound MS Mass Spectrometry Chromatography->MS NMR NMR Spectroscopy Chromatography->NMR Data_Integration Data Integration & Analysis IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Stereochemistry Stereochemical Assignment Structure_Proposal->Stereochemistry Final_Structure Final_Structure Stereochemistry->Final_Structure Final Structure of This compound

A logical workflow for the isolation and structural elucidation of a natural product.

Conclusion

While the specific, experimentally determined NMR, IR, and MS data for this compound from its primary literature source remains elusive in the public domain, this guide provides the foundational knowledge and general protocols necessary for its spectroscopic analysis. The outlined methodologies and the logical workflow for structure elucidation offer a robust framework for researchers in natural product chemistry, drug discovery, and related scientific fields to approach the characterization of this and other similar sesquiterpenoids. Further investigation to locate the original 1988 publication or subsequent re-characterizations of this compound is recommended for obtaining the precise spectroscopic data.

An In-depth Technical Guide on the Biosynthesis of Aristola-1(10),8-dien-2-one in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Aristola-1(10),8-dien-2-one, an aristolane-type sesquiterpenoid found in various plant species. This document details the enzymatic steps from the primary precursor, farnesyl pyrophosphate (FPP), to the final complex structure, summarizing key enzymes, intermediates, and regulatory aspects. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Aristolane (B1234754) Sesquiterpenoids

Aristolane sesquiterpenoids are a class of natural products characterized by a distinctive bicyclic skeleton. These compounds are biosynthesized from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The aristolane scaffold is the foundation for a wide array of structurally diverse molecules, many of which exhibit significant biological activities. This compound is a specific member of this family that has been isolated from plants such as Nardostachys chinensis. Its biosynthesis involves a series of cyclization and oxidation reactions, catalyzed by specific classes of enzymes.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the core aristolochene (B1197444) skeleton and the subsequent tailoring reactions that introduce specific functional groups and unsaturation.

Formation of the Aristolochene Skeleton

The initial and rate-limiting step in the biosynthesis of all aristolane sesquiterpenoids is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This complex transformation is catalyzed by a single enzyme, aristolochene synthase (AS) , which belongs to the terpene synthase (TPS) family of enzymes.

The reaction proceeds through a series of carbocationic intermediates. The proposed mechanism involves the following key steps:

  • Ionization of FPP: The reaction is initiated by the metal ion-dependent removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

  • Cyclization to Germacrene A: The farnesyl carbocation undergoes a 1,10-cyclization to form the germacrene A intermediate.

  • Second Cyclization and Rearrangements: A subsequent proton-initiated cyclization of germacrene A, followed by a series of hydride and methyl shifts, leads to the formation of the bicyclic (+)-aristolochene.

Biosynthesis_Core_Pathway FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Aristolochene Synthase (AS) Germacrene_A Germacrene A Farnesyl_Cation->Germacrene_A 1,10-Cyclization Aristolochene (+)-Aristolochene Germacrene_A->Aristolochene Protonation & Rearrangements

Tailoring Reactions: Oxidation of the Aristolochene Skeleton

Following the formation of the (+)-aristolochene backbone, a series of oxidative modifications are required to produce this compound. These tailoring reactions are primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (CYP450s) and dehydrogenases/reductases (SDRs) . While the specific enzymes for the formation of this compound in plants have not been fully characterized, the pathway can be inferred from the structures of known intermediates and analogous biosynthetic pathways.

Transcriptome analysis of Nardostachys jatamansi, a plant known to produce aristolane sesquiterpenoids, has revealed the presence of numerous candidate TPS and CYP genes that are likely involved in their biosynthesis.

The proposed subsequent steps are:

  • Hydroxylation at C-2: A specific CYP450 enzyme catalyzes the hydroxylation of (+)-aristolochene at the C-2 position to yield aristol-1(10)-en-2-ol.

  • Oxidation to a Ketone: A dehydrogenase enzyme then oxidizes the hydroxyl group at C-2 to a ketone, forming aristol-1(10)-en-2-one.

  • Introduction of the C-8 Double Bond: The final step is the formation of the double bond at the C-8 position. This desaturation event is likely catalyzed by another CYP450 or a related desaturase, resulting in the final product, this compound.

Tailoring_Reactions Aristolochene (+)-Aristolochene Aristolenol Aristol-1(10)-en-2-ol Aristolochene->Aristolenol CYP450 (Hydroxylation) Aristolenone Aristol-1(10)-en-2-one Aristolenol->Aristolenone Dehydrogenase (Oxidation) Final_Product This compound Aristolenone->Final_Product CYP450/Desaturase (Desaturation)

Quantitative Data Summary

While specific kinetic data for the enzymes in the this compound pathway in plants are not yet available, the following table summarizes the types of quantitative data that are typically gathered in the study of such biosynthetic pathways. This serves as a template for future research and data organization.

ParameterEnzyme/MetaboliteValuePlant SpeciesReference
Enzyme Kinetics
Km (FPP)Aristolochene SynthaseData not availableNardostachys sp.
kcatAristolochene SynthaseData not availableNardostachys sp.
Metabolite Levels
Aristolane contentThis compoundPresent (qualitative)Nardostachys chinensis[1]
Total SesquiterpenoidsVariousHigh accumulation in roots and rhizomesNardostachys jatamansi[2]
Gene Expression
Relative ExpressionCandidate NjTPS genesUpregulated in roots and rhizomesNardostachys jatamansi[3]
Relative ExpressionCandidate NjCYP genesUpregulated in roots and rhizomesNardostachys jatamansi[4]

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

Objective: To isolate the candidate genes for aristolochene synthase and tailoring enzymes (CYP450s, dehydrogenases) and express them in a heterologous host for functional characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the relevant plant tissue (e.g., roots and rhizomes of Nardostachys jatamansi) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification: Full-length open reading frames (ORFs) of candidate genes, identified from transcriptome data, are amplified from the cDNA using gene-specific primers.

  • Vector Construction: The amplified ORFs are cloned into an appropriate expression vector. For bacterial expression (e.g., E. coli), a pET-based vector is commonly used. For expression in yeast (e.g., Saccharomyces cerevisiae) or a plant system (e.g., Nicotiana benthamiana), suitable shuttle or binary vectors are employed.

  • Heterologous Expression: The expression constructs are transformed into the chosen host.

    • E. coli : Transformed cells are grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

    • Nicotiana benthamiana : Agrobacterium tumefaciens carrying the expression construct is infiltrated into the leaves for transient expression.

  • Protein Extraction: Cells are harvested, lysed, and the recombinant protein is purified, typically via affinity chromatography if an affinity tag was included in the construct.

Experimental_Workflow_Cloning cluster_plant Plant Tissue RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Vector_Construction Cloning into Expression Vector Gene_Amplification->Vector_Construction Heterologous_Expression Heterologous Expression (E. coli, Yeast, or Plant) Vector_Construction->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification

In Vitro Enzyme Assays

Objective: To determine the function of the heterologously expressed enzymes.

Methodology for Aristolochene Synthase:

  • Reaction Mixture: A typical assay mixture contains the purified aristolochene synthase, the substrate farnesyl pyrophosphate (FPP), and a buffer containing divalent cations (e.g., MgCl2).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify aristolochene and any other sesquiterpene products.

Methodology for CYP450s and Dehydrogenases:

  • Reaction Mixture: The assay for CYP450s requires the purified enzyme, the substrate (e.g., (+)-aristolochene), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase (CPR). For dehydrogenases, the substrate (e.g., aristol-1(10)-en-2-ol) and the appropriate cofactor (NAD+ or NADP+) are required.

  • Incubation and Extraction: Similar to the aristolochene synthase assay.

  • Analysis: The products are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and oxidized derivatives.

Metabolite Analysis in Plant Tissues

Objective: To identify and quantify this compound and its biosynthetic precursors in plant tissues.

Methodology:

  • Sample Preparation: Plant material is flash-frozen in liquid nitrogen, lyophilized, and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with an appropriate organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Fractionation (optional): The crude extract may be fractionated using techniques like column chromatography to enrich for sesquiterpenoids.

  • Analysis: The extracts or fractions are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) for identification and quantification of the target compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of volatile and semi-volatile sesquiterpenoids.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants follows a conserved pathway for sesquiterpenoid formation, involving an initial cyclization of FPP by aristolochene synthase, followed by a series of oxidative tailoring reactions catalyzed by CYP450s and dehydrogenases. While the core pathway is understood, the specific enzymes responsible for the later steps in plants like Nardostachys chinensis remain to be fully elucidated.

Future research should focus on:

  • Functional characterization of candidate genes: The numerous candidate TPS and CYP genes identified in the transcriptomes of relevant plant species need to be functionally expressed and their enzymatic activities confirmed.

  • Identification of intermediates: In vivo feeding studies with labeled precursors and detailed metabolic profiling can help to definitively identify the intermediates in the pathway.

  • Regulatory mechanisms: Understanding the transcriptional regulation of the biosynthetic genes will be crucial for metabolic engineering efforts aimed at overproducing these valuable compounds.

The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also provide the molecular tools for the biotechnological production of this and other related bioactive sesquiterpenoids.

References

In-depth Technical Guide: Preliminary Biological Activity of "Aristola-1(10),8-dien-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the biological activity data for the sesquiterpene compound "Aristola-1(10),8-dien-2-one". While this natural product is known to be isolated from the rhizomes of Nardostachys chinensis and Nardostachys jatamansi, two plants with a rich history in traditional medicine, specific studies detailing its pharmacological effects are not publicly available at this time.[1][2]

Commercial suppliers list "this compound" as a research chemical, but do not provide any data on its biological properties.[2] Extensive searches of scientific databases have not yielded any peer-reviewed articles that have investigated the cytotoxic, anti-inflammatory, neuroprotective, or other biological activities of this specific compound.

Inferred Potential Based on Structurally Related Compounds

Despite the absence of direct data, it is possible to infer potential areas of biological activity for "this compound" by examining the well-documented effects of other sesquiterpenoid compounds isolated from the same plant species. Nardostachys jatamansi, in particular, is a rich source of bioactive sesquiterpenes that have demonstrated significant anti-inflammatory and cytotoxic properties.

Anti-Inflammatory and Anti-Neuroinflammatory Potential

Several sesquiterpenes from Nardostachys jatamansi have shown potent anti-inflammatory and anti-neuroinflammatory effects. These compounds typically exert their action by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, the sesquiterpenoid Narchinol B , also isolated from Nardostachys chinensis, has been shown to significantly inhibit the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) in BV2 microglial cells.[1] This inhibition is a key indicator of anti-neuroinflammatory activity. The mechanism of action for Narchinol B involves the suppression of pro-inflammatory mediators including prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1]

Similarly, Isonardosinone , another sesquiterpene from the same plant family, exhibits anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways, leading to the suppression of iNOS and COX-2 expression in LPS-induced microglial cells.[1]

Given the structural similarities among sesquiterpenes from the same natural source, it is plausible that "this compound" may possess similar anti-inflammatory or anti-neuroinflammatory properties. However, this remains a hypothesis that requires experimental validation.

Cytotoxic Potential

The cytotoxic activity of sesquiterpenes from Nardostachys species against various cancer cell lines has also been reported. For example, Nardosinonediol and Kanshone A , isolated from Nardostachys chinensis, have demonstrated cytotoxic activity against P-388 cells.[3][4]

The workflow for screening natural products for such activities typically involves a series of in vitro assays.

Caption: A generalized workflow for evaluating the cytotoxic potential of a natural compound.

A hypothetical signaling pathway that could be investigated if "this compound" were to show anti-inflammatory activity is the NF-κB pathway, which is a common target for anti-inflammatory natural products.

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex I_kappa_B IκB IKK_Complex->I_kappa_B phosphorylates NF_kappa_B NF-κB (p65/p50) I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_Genes activates Aristola_dien_one This compound (Hypothetical) Aristola_dien_one->IKK_Complex inhibits?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Future Directions and Recommendations

To ascertain the preliminary biological activity of "this compound," a systematic investigation is required. The following experimental approach is recommended:

  • In Vitro Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines (e.g., lung, breast, colon, pancreas) using standard cell viability assays such as MTT or SRB to determine its potential as an anticancer agent.

  • Anti-Inflammatory Assays: The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory markers in cell-based models. A common approach is to use LPS-stimulated RAW 264.7 macrophage or BV2 microglial cells and measure the production of NO, PGE2, and pro-inflammatory cytokines.

  • Mechanism of Action Studies: Should any significant activity be observed, further studies to elucidate the mechanism of action would be warranted. This could involve investigating the compound's effect on key signaling pathways (e.g., NF-κB, MAPK) through techniques like Western blotting and reporter gene assays.

Conclusion

References

Aristola-1(10),8-dien-2-one: A Sesquiterpenoid Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aristola-1(10),8-dien-2-one is a sesquiterpenoid compound of significant interest within the scientific community, particularly in the fields of pharmacology and drug development.[1] This bicyclic natural product, isolated from various natural sources including the medicinal plant Nardostachys jatamansi (Himalayan Spikenard), presents a unique chemical architecture that has prompted investigations into its biological activities.[2] Preliminary evidence suggests its potential as a modulator of inflammatory and immune responses, making it a compelling candidate for further research and development as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action.

Introduction

Sesquiterpenoids are a diverse class of C15 terpenoid compounds that are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. This compound belongs to this class and is characterized by a distinctive aristolane (B1234754) skeleton. Its presence in traditional medicinal plants like Nardostachys jatamansi underscores its potential pharmacological relevance.[2] This document aims to serve as a technical resource for researchers by consolidating available information and providing detailed methodologies for key experimental investigations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in research settings.

PropertyValueSource
Molecular Formula C₁₅H₂₀O[2]
Molecular Weight 216.32 g/mol [2]
IUPAC Name (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one[2]
CAS Number 22391-34-0[3]
Appearance Powder[3]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections outline methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Nardostachys jatamansi

The following protocol is a generalized procedure for the isolation of sesquiterpenoids from Nardostachys jatamansi and can be adapted for the specific purification of this compound.

3.1.1. Extraction

  • Obtain dried and powdered rhizomes of Nardostachys jatamansi.

  • Perform exhaustive extraction of the plant material with methanol (B129727) at room temperature.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Solvent Partitioning

  • Suspend the crude methanolic extract in a 10% aqueous methanol solution.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

  • Collect and concentrate each fraction separately. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the n-hexane or chloroform fractions.

3.1.3. Chromatographic Purification

  • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing the compound of interest and concentrate.

  • Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

G Start Dried Nardostachys jatamansi Rhizomes Extraction Methanolic Extraction Start->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning Fractions Enriched Fractions Partitioning->Fractions ColumnChrom Silica Gel Column Chromatography Fractions->ColumnChrom PurifiedFractions Partially Purified Fractions ColumnChrom->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1. Experimental workflow for the isolation of this compound.
Anti-inflammatory Activity Assessment: Nitric Oxide Inhibition Assay

This protocol describes the determination of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

3.2.1. Cell Culture and Treatment

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

3.2.2. Measurement of Nitrite (B80452) Concentration

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[4]

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Determine the percentage of NO inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Mechanism of Action Study: NF-κB Luciferase Reporter Assay

This assay is designed to investigate whether this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1][5][6][7][8]

3.3.1. Cell Transfection and Treatment

  • Co-transfect HEK293T cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.

3.3.2. Luciferase Activity Measurement

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

  • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value.

Biological Activity and Potential Mechanism of Action

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in the public domain, related sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated significant anti-inflammatory and anti-neuroinflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 3. Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 4. IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc 5. Nuclear Translocation Aristola This compound Aristola->IKK Potential Inhibition DNA DNA p65_p50_nuc->DNA 6. Binds ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory 7. Transcription

Figure 2. Hypothesized mechanism of action via the NF-κB signaling pathway.

Quantitative Data Summary

The following tables are provided as templates for the systematic recording of experimental data for this compound.

Table 2: Biological Activity Data

AssayCell LineParameterResult
Nitric Oxide InhibitionRAW 264.7IC₅₀ (µM)To be determined
NF-κB Luciferase ReporterHEK293TIC₅₀ (µM)To be determined
Cytotoxicity(e.g., RAW 264.7)CC₅₀ (µM)To be determined

Table 3: Spectroscopic Data

TechniqueParametersKey Signals
¹H NMR (e.g., 400 MHz, CDCl₃)δ (ppm), multiplicity, J (Hz)
¹³C NMR (e.g., 100 MHz, CDCl₃)δ (ppm)
Mass Spectrometry (e.g., ESI-MS)m/z [M+H]⁺

Conclusion

This compound is a sesquiterpenoid with a compelling chemical structure and potential for significant biological activity, particularly in the realm of anti-inflammatory and immunomodulatory effects. This technical guide has provided a foundational overview of this compound, including its properties and detailed experimental protocols for its study. The hypothesized mechanism of action through the NF-κB signaling pathway offers a clear direction for future mechanistic investigations. The systematic collection of quantitative biological and spectroscopic data, as outlined in the provided templates, will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development as a novel drug candidate. Further research is warranted to fully characterize its pharmacological profile and establish a comprehensive structure-activity relationship.

References

An In-depth Technical Guide to Aristola-1(10),8-dien-2-one in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristola-1(10),8-dien-2-one is a naturally occurring sesquiterpenoid compound that has been identified in medicinal plants utilized in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the methodologies for its study, tailored for a scientific audience. While research on this specific compound is emerging, this document synthesizes the available data and provides context based on related compounds from its primary botanical source.

Nomenclature and Chemical Properties

PropertyValue
Systematic Name (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one
Alternate Name 1(10)-aristolen-2-one
CAS Number 22391-34-0
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Class Aristolane-type Sesquiterpenoid

Botanical Source in Traditional Chinese Medicine

This compound has been isolated from Nardostachys jatamansi (syn. Nardostachys chinensis), a plant known in TCM as "Gansong" (甘松).[1] The rhizomes and roots of this plant have a long history of use in traditional medicine for their sedative and aromatic properties. It is important to distinguish aristolane (B1234754) sesquiterpenoids from the similarly named but structurally and toxicologically distinct aristolochic acids found in Aristolochia species.

Biological Activity: Cytotoxicity

Recent studies have begun to explore the pharmacological potential of this compound. A notable study investigated its cytotoxic effects against human pancreatic cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
PANC-1Human Pancreatic CancerSRB Assay (presumed)6.50 ± 1.10Hou et al., 2022[2]

This data indicates that this compound exhibits moderate cytotoxic activity against the PANC-1 cell line, suggesting potential for further investigation as an anticancer agent.

Experimental Protocols

Isolation and Purification of this compound from Nardostachys jatamansi

The following is a representative protocol for the isolation of aristolane-type sesquiterpenoids, based on methodologies reported in the literature.[3]

a) Extraction:

  • Air-dried and powdered rhizomes and roots of Nardostachys jatamansi (typically 5-10 kg) are extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature for 72 hours per extraction.

  • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b) Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The resulting fractions are concentrated in vacuo. Aristolane sesquiterpenoids are typically found in the less polar fractions (e.g., petroleum ether or ethyl acetate).

c) Chromatographic Purification:

  • The target fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification to yield pure this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).

d) Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is a standard method for assessing cytotoxicity in adherent cell lines.

a) Cell Culture and Plating:

  • PANC-1 human pancreatic cancer cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

b) Compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with medium containing the test compound or vehicle control (DMSO).

  • The plates are incubated for a further 72 hours.

c) Cell Fixation and Staining:

  • After incubation, the medium is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for 1 hour.

  • The plates are washed five times with slow-running tap water and allowed to air dry.

  • 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

d) Measurement and Data Analysis:

  • The bound SRB dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • The plates are placed on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

  • The absorbance is measured at 510 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_cytotoxicity Cytotoxicity Assay (SRB) plant Nardostachys jatamansi (Rhizomes and Roots) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chrom hplc Semi-preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound treatment Compound Treatment (72 hours) pure_compound->treatment cell_culture PANC-1 Cell Culture (96-well plate) cell_culture->treatment fixation TCA Fixation treatment->fixation staining SRB Staining fixation->staining measurement Absorbance Measurement (510 nm) staining->measurement ic50 IC50 Determination measurement->ic50

Caption: Workflow for the isolation of this compound and subsequent cytotoxicity testing.

Putative Signaling Pathway: Intrinsic Apoptosis

While the precise mechanism of action for this compound is not yet elucidated, many cytotoxic sesquiterpenoids induce apoptosis through the mitochondria-dependent (intrinsic) pathway. The following diagram illustrates this putative mechanism.

intrinsic_apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound bcl2 Bcl-2 compound->bcl2 inhibits? bax Bax compound->bax activates? bcl2->bax inhibits cyto_c Cytochrome c bax->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Effector) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: A putative mechanism of action via the intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound is a sesquiterpenoid from Nardostachys jatamansi with demonstrated cytotoxic activity against human pancreatic cancer cells. Its presence in a plant with a long history of use in Traditional Chinese Medicine warrants further investigation. Future research should focus on:

  • Broad-spectrum activity screening: Evaluating its efficacy against a wider range of cancer cell lines and exploring other potential biological activities such as anti-inflammatory or neuroprotective effects, which are common for compounds from this plant.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its cytotoxic effects.

  • In vivo studies: Assessing the efficacy and safety of this compound in animal models to determine its potential as a therapeutic lead compound.

This technical guide serves as a foundational resource for scientists and researchers interested in the pharmacological investigation of this compound, bridging the gap between its traditional context and modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed total synthesis for Aristola-1(10),8-dien-2-one. To date, a specific total synthesis for this molecule has not been published in peer-reviewed literature. The proposed pathway is based on the successful and well-documented total synthesis of the structurally related aristolane (B1234754) sesquiterpenoid, (±)-aristolone, by Piers and coworkers. The experimental protocols are adapted from this analogous synthesis and should be considered as a starting point for experimental investigation.

Introduction

This compound is a sesquiterpenoid belonging to the aristolane family, a class of natural products known for their complex tricyclic carbon skeleton. The core structure features a bicyclo[4.4.0]decane system fused with a cyclopropane (B1198618) ring. The unique architecture and potential biological activity of aristolane sesquiterpenoids make them attractive targets for total synthesis. A successful synthetic route not only provides access to the natural product for further study but also opens avenues for the creation of novel analogs with potential therapeutic applications.

The key strategic disconnection in the proposed synthesis of this compound involves the intramolecular cyclization of an olefinic diazoketone. This powerful transformation allows for the efficient construction of the characteristic bicyclo[4.1.0]heptanone core of the aristolane skeleton.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is depicted below. The primary disconnection of the cyclopropane ring leads back to a key diazoketone intermediate. This intermediate can be traced back to a more readily available bicyclic precursor, which in turn can be synthesized from a suitable monocyclic starting material.

Retrosynthesis This compound This compound Diazoketone Intermediate Diazoketone Intermediate This compound->Diazoketone Intermediate Intramolecular Cyclization Bicyclic Ketone Bicyclic Ketone Diazoketone Intermediate->Bicyclic Ketone Diazotization Monocyclic Precursor Monocyclic Precursor Bicyclic Ketone->Monocyclic Precursor Annulation Synthesis Start Starting Material Intermediate1 Bicyclic Intermediate Start->Intermediate1 Robinson Annulation Intermediate2 Key Diazoketone Intermediate1->Intermediate2 Functional Group Manipulations & Diazotization Target This compound Intermediate2->Target Intramolecular Cyclization & Double Bond Installation

Application Notes and Protocols for the Enantioselective Synthesis of Aristolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enantioselective Synthesis of "Aristola-1(10),8-dien-2-one" and Related Aristolane (B1234754) Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the aristolane family of sesquiterpenoids, possesses a unique tricyclic carbon skeleton that has attracted considerable attention from the synthetic chemistry community. The enantioselective synthesis of these natural products is of significant importance for the investigation of their biological activities and for the development of novel therapeutic agents. While the total synthesis of the racemic form of aristolone, also known as this compound, has been accomplished, this document details a modern and efficient enantioselective strategy for the synthesis of a closely related aristolane sesquiterpenoid, (-)-nardoaristolone B.[1] This approach, pioneered by Homs, Muratore, and Echavarren, employs a key copper(I)-catalyzed asymmetric conjugate addition to establish the crucial stereocenters and a novel gold(I)-catalyzed oxidative cyclization to construct the characteristic tricyclic core.[1] This methodology provides a powerful platform for accessing various members of the aristolane family in an enantiomerically pure form.

Synthetic Strategy

The retrosynthetic analysis for (-)-nardoaristolone B reveals a convergent and efficient synthetic plan. The core tricyclic system is envisioned to arise from a gold(I)-catalyzed oxidative cyclization of a 1,6-enyne precursor. This enyne can be assembled through the coupling of a vinyl moiety and a stereochemically rich cyclohexanone (B45756) derivative. The chirality of the cyclohexanone is installed using a highly diastereoselective and enantioselective copper(I)-catalyzed conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, followed by an enolate trapping with an appropriate electrophile.

Retrosynthesis Target (-)-Nardoaristolone B Enyne 1,6-Enyne Precursor Target->Enyne Au(I)-catalyzed Oxidative Cyclization Cyclohexanone Chiral Trisubstituted Cyclohexanone Enyne->Cyclohexanone Alkynylation StartingMaterial 2-Methyl-2-cyclohexenone Cyclohexanone->StartingMaterial Cu(I)-catalyzed Asymmetric Conjugate Addition/ Enolate Trapping

Caption: Retrosynthetic analysis of (-)-nardoaristolone B.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (-)-nardoaristolone B.[1]

Step No.ReactionStarting MaterialProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
1Cu(I)-catalyzed Asymmetric Conjugate Addition/Enolate Trapping2-Methyl-2-cyclohexenoneTrisubstituted Cyclohexanone45-55>95>20:1
2Seyferth-Gilbert HomologationTrisubstituted CyclohexanoneTerminal Alkyne85--
3Gold(I)-catalyzed Oxidative Cyclization1,6-Enyne Precursor(-)-Nardoaristolone B51--

Experimental Protocols

Detailed experimental protocols for the key steps in the enantioselective synthesis of (-)-nardoaristolone B are provided below.[1]

Step 1: Enantio- and Diastereoselective Copper(I)-Catalyzed Conjugate Addition/Enolate Trapping

This crucial step establishes the stereochemistry of the molecule. A chiral copper(I) complex catalyzes the conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, and the resulting enolate is trapped with methallyl iodide.

Reagents and Conditions:

  • Substrate: 2-Methyl-2-cyclohexenone

  • Reagents: MeLi, CuI, (S)-Taniaphos (chiral ligand), Methallyl iodide, HMPA

  • Solvent: THF

  • Temperature: -35 °C

  • Reaction Time: Not specified in the abstract

Procedure:

  • To a solution of the chiral ligand (S)-Taniaphos and CuI in THF at -35 °C, add a solution of MeLi.

  • After stirring, add a solution of 2-methyl-2-cyclohexenone in THF.

  • Stir the reaction mixture until the conjugate addition is complete (monitored by TLC).

  • Add HMPA followed by methallyl iodide to trap the enolate.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the trisubstituted cyclohexanone.

Step 2: Seyferth-Gilbert Homologation

This reaction converts the ketone functionality of the trisubstituted cyclohexanone into a terminal alkyne, setting the stage for the subsequent cyclization.

Reagents and Conditions:

  • Substrate: Trisubstituted Cyclohexanone

  • Reagents: Bestmann-Ohira reagent, K2CO3

  • Solvent: Methanol

  • Temperature: Room temperature

  • Reaction Time: Not specified in the abstract

Procedure:

  • To a solution of the trisubstituted cyclohexanone in methanol, add K2CO3 and the Bestmann-Ohira reagent.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the terminal alkyne.

Step 3: Gold(I)-Catalyzed Oxidative Cyclization

This is the final key step to construct the tricyclic core of (-)-nardoaristolone B through an intramolecular cyclization of the enyne precursor.

Reagents and Conditions:

  • Substrate: 1,6-Enyne Precursor (Terminal Alkyne)

  • Catalyst: [IPrAuCl]/AgOTf

  • Oxidant: 8-Methylquinoline (B175542) N-oxide

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature

  • Reaction Time: Not specified in the abstract

Procedure:

  • To a solution of the 1,6-enyne precursor in DCM, add the gold(I) catalyst, generated in situ from [IPrAuCl] and AgOTf.

  • Add the oxidant, 8-methylquinoline N-oxide, to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain (-)-nardoaristolone B.

Workflow and Logical Relationships

The following diagram illustrates the forward synthesis workflow for the enantioselective synthesis of (-)-nardoaristolone B.

Synthesis_Workflow Start 2-Methyl-2-cyclohexenone Step1_Reagents MeLi, CuI, (S)-Taniaphos, Methallyl Iodide, HMPA, THF, -35°C Step1_Product Trisubstituted Cyclohexanone Step1_Reagents->Step1_Product Step2_Reagents Bestmann-Ohira Reagent, K2CO3, MeOH, RT Step2_Product 1,6-Enyne Precursor Step2_Reagents->Step2_Product Step3_Reagents [IPrAuCl]/AgOTf, Oxidant, DCM, RT Step3_Product (-)-Nardoaristolone B Step3_Reagents->Step3_Product

Caption: Forward synthesis workflow for (-)-nardoaristolone B.

The following diagram illustrates the logical relationship of the experimental protocol for a single key step, the asymmetric conjugate addition.

Protocol_Logic A Prepare Chiral Catalyst ((S)-Taniaphos + CuI + MeLi in THF) B Add Substrate (2-Methyl-2-cyclohexenone) A->B C Monitor Reaction (TLC) B->C D Enolate Trapping (Add HMPA then Methallyl Iodide) C->D Upon Completion E Quench Reaction (aq. NH4Cl) D->E F Work-up (Extraction, Drying, Concentration) E->F G Purification (Column Chromatography) F->G H Obtain Product (Trisubstituted Cyclohexanone) G->H

Caption: Logical workflow for the asymmetric conjugate addition.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of Aristola-1(10),8-dien-2-one, a sesquiterpenoid compound found in nature.[1] The proposed method utilizes a whole-cell biocatalyst approach with engineered Saccharomyces cerevisiae (baker's yeast), a robust and widely used host for producing high-value chemicals.[2][3][4]

The synthesis is conceptualized as a two-step enzymatic cascade. First, the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), naturally produced by yeast, is converted to the hydrocarbon intermediate (+)-aristolochene.[5] This reaction is catalyzed by an aristolochene (B1197444) synthase.[5][6][7] Subsequently, a specific cytochrome P450 monooxygenase (CYP) catalyzes the regioselective oxidation of aristolochene at the C2-position to yield the target ketone, this compound. This strategy leverages the yeast's native mevalonate (B85504) pathway for FPP production and introduces heterologous enzymes to direct the synthesis towards the desired product.

Core Principles and Applications

Biosynthetic Pathway: The core of this biocatalytic system is a synthetic pathway engineered into S. cerevisiae.

  • Step 1: Precursor Supply: The yeast's endogenous mevalonate pathway is harnessed and can be upregulated to increase the intracellular pool of the C15 precursor, FPP.[8]

  • Step 2: Sesquiterpene Scaffolding: A heterologous aristolochene synthase (AS), for instance from Penicillium roqueforti, is introduced to cyclize FPP into (+)-aristolochene, the parent hydrocarbon of the target molecule.[5]

  • Step 3: Regioselective Oxidation: A selected cytochrome P450 monooxygenase (CYP), coupled with its redox partner cytochrome P450 reductase (CPR), performs the critical C2-oxidation of the aristolochene scaffold to produce this compound. The discovery of various oxidized aristolane (B1234754) derivatives in nature strongly suggests the existence of such enzymes.[9][10]

Applications:

  • Sustainable Chemistry: Provides a green alternative to complex, multi-step chemical syntheses.

  • Drug Discovery: Enables the generation of the target molecule and potentially novel derivatives for bioactivity screening.

  • Metabolic Engineering: Serves as a model system for producing other oxidized terpenoids.

Logical Pathway for Synthesis

G cluster_0 Yeast Central Metabolism cluster_1 Engineered Pathway Acetyl-CoA Acetyl-CoA FPP Farnesyl Pyrophosphate (FPP) Acetyl-CoA->FPP Mevalonate Pathway (Endogenous, Upregulated) Aristolochene (+)-Aristolochene FPP->Aristolochene Aristolochene Synthase (AS) (Heterologous) Target This compound Aristolochene->Target Cytochrome P450 Oxidase (CYP) + CPR (Heterologous) G cluster_0 Strain Engineering cluster_1 Production cluster_2 Analysis A Gene Synthesis & Codon Optimization B Cloning into Yeast Expression Vectors A->B C Yeast Transformation & Selection B->C D Strain Verification (Colony PCR) C->D E Shake Flask Screening (Small Scale) D->E F Fed-Batch Fermentation (2L Bioreactor) E->F Optimized Conditions G Dodecane Layer Extraction F->G H GC-MS Analysis (Quantification) G->H I Data Analysis & Titer Calculation H->I

References

Application Notes and Protocols for the Extraction and Purification of Aristola-1(10),8-dien-2-one from Nardostachys chinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the successful extraction, isolation, and purification of the bioactive sesquiterpenoid, Aristola-1(10),8-dien-2-one, from the roots and rhizomes of Nardostachys chinensis. This compound, along with other aristolane-type sesquiterpenoids, is of significant interest for its potential therapeutic properties. The protocols described herein are based on established phytochemical methodologies, including solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC), to yield a high-purity final product suitable for research and drug development purposes.

Introduction

Nardostachys chinensis, a perennial herb found in the Himalayan region, is a well-known plant in traditional medicine. Its roots and rhizomes are rich in a variety of sesquiterpenoids, which are major contributors to its pharmacological activities. Among these, aristolane-type sesquiterpenoids are a notable class of compounds. This compound is one such sesquiterpenoid isolated from this plant.[1] The growing interest in natural products for drug discovery necessitates robust and reproducible methods for the isolation and purification of these bioactive molecules. This application note provides a comprehensive guide for researchers to obtain this compound in a purified form for further pharmacological investigation.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried roots and rhizomes of Nardostachys chinensis.

  • Solvents: 95% Ethanol (B145695) (EtOH), Petroleum Ether (PE), Acetone, Chloroform (CHCl₃), Methanol (B129727) (MeOH) (all analytical or HPLC grade).

  • Stationary Phases: Silica (B1680970) gel (200-300 mesh) for column chromatography, Sephadex LH-20, C18 reverse-phase silica gel for MPLC and preparative HPLC.

Extraction of Crude Extract
  • Grinding: The air-dried roots and rhizomes of Nardostachys chinensis (e.g., 10 kg) are pulverized into a coarse powder.

  • Maceration: The powdered plant material is extracted with 95% aqueous ethanol (3 x 15 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[1]

Fractionation of Crude Extract
  • Adsorption: The crude extract (e.g., 800 g) is mixed with a small amount of silica gel to create a dry powder.

  • Silica Gel Column Chromatography: The powdered extract is loaded onto a large silica gel column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of acetone.[1] A typical gradient could be petroleum ether-acetone mixtures of decreasing polarity (e.g., 10:1, 8:1, 6:1, 5:1, 2:1, 1:1, and finally 100% acetone).

  • Fraction Collection: Fractions of a fixed volume are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are pooled together.

Purification of this compound

The fraction containing this compound, as identified by TLC or HPLC analysis against a reference standard, is subjected to further purification steps.

  • Column Preparation: A Sephadex LH-20 column is prepared using a chloroform/methanol (1:1, v/v) mixture as the mobile phase.[1]

  • Sample Loading and Elution: The concentrated fraction is dissolved in a minimal amount of the mobile phase and loaded onto the column. Elution is carried out with the same solvent system.

  • Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those enriched with the target compound.

  • Column and Solvents: A C18 reverse-phase MPLC column is used with a mobile phase gradient of methanol and water (e.g., starting from 20% methanol and gradually increasing to 100%).[1]

  • Purification: The enriched fraction from the Sephadex LH-20 column is subjected to MPLC for further separation.

  • Analysis: Fractions are collected and analyzed to locate the compound of interest.

  • Column and Mobile Phase: A C18 reverse-phase preparative HPLC column is used with an isocratic or gradient mobile phase of methanol and water. The exact ratio should be optimized based on analytical HPLC results (e.g., 51% MeOH in H₂O).[1]

  • Final Purification: The fraction containing this compound from the MPLC step is injected into the preparative HPLC system for the final purification.

  • Collection and Purity Check: The peak corresponding to this compound is collected. The purity of the isolated compound should be assessed by analytical HPLC, and its structure confirmed by spectroscopic methods (MS, ¹H NMR, ¹³C NMR).

Data Presentation

StepStarting Material (g)ProductYield (g)Purity (%)
Extraction10,000 (Dried Plant)Crude Ethanol Extract800~5%
Silica Gel Chromatography800 (Crude Extract)Enriched Fraction50~20%
Sephadex LH-2050 (Enriched Fraction)Purified Fraction10~60%
MPLC10 (Purified Fraction)Highly Purified Fraction1.5~90%
Preparative HPLC1.5 (Highly Purified Fraction)This compound0.5>98%

Visualization of Experimental Workflow and Putative Signaling Pathway

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and a putative anti-inflammatory signaling pathway that may be modulated by this compound, based on the known activities of other sesquiterpenoids from Nardostachys chinensis.

Extraction_Purification_Workflow Start Dried Nardostachys chinensis (Roots and Rhizomes) Extraction Ethanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched Fraction Silica_Gel->Enriched_Fraction Sephadex Sephadex LH-20 Chromatography Enriched_Fraction->Sephadex Purified_Fraction Purified Fraction Sephadex->Purified_Fraction MPLC MPLC (C18) Purified_Fraction->MPLC Highly_Purified_Fraction Highly Purified Fraction MPLC->Highly_Purified_Fraction Prep_HPLC Preparative HPLC (C18) Highly_Purified_Fraction->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Experimental workflow for the extraction and purification of this compound.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Aristola This compound Aristola->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_Genes Transcription

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Aristola-1(10),8-dien-2-one, a sesquiterpenoid of interest in pharmaceutical research. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This document provides comprehensive experimental protocols, system suitability parameters, and a visual representation of the analytical workflow to aid in seamless implementation in a laboratory setting.

Introduction

This compound is a sesquiterpenoid ketone that has been isolated from various natural sources.[1] Its structural complexity and potential biological activities make it a compound of significant interest for researchers in natural product chemistry and drug discovery. A validated analytical method is crucial for its identification, quantification, and quality control in research and development. This application note presents a detailed HPLC method developed for the analysis of this compound, applicable to both pure compounds and complex matrices.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: HPLC grade acetic acid or phosphoric acid.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient Program 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 35 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from a plant matrix)
  • Extraction: Accurately weigh 1 g of the powdered and dried plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC method.

Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank matrix observed

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject Sample/Standard (10 µL) Dilute_Standard->Inject Calibrate Generate Calibration Curve Dilute_Standard->Calibrate Sample Weigh Plant Material Extract Extract with Methanol Sample->Extract Filter_Concentrate Filter & Concentrate Extract->Filter_Concentrate Reconstitute Reconstitute in Methanol Filter_Concentrate->Reconstitute Filter_Sample Syringe Filter into Vial Reconstitute->Filter_Sample Filter_Sample->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for method development and validation.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation Select_Column Column Selection (C18) Optimize_Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water Gradient) Select_Column->Optimize_Mobile_Phase Select_Detector Detector Wavelength Selection (210 nm) Optimize_Mobile_Phase->Select_Detector Optimize_Flow Flow Rate & Temperature Optimization Select_Detector->Optimize_Flow Linearity Linearity Optimize_Flow->Linearity LOD_LOQ LOD & LOQ Optimize_Flow->LOD_LOQ Precision Precision (Repeatability & Intermediate) Optimize_Flow->Precision Accuracy Accuracy (Recovery) Optimize_Flow->Accuracy Specificity Specificity Optimize_Flow->Specificity Robustness Robustness Optimize_Flow->Robustness

Caption: Logical relationship of HPLC method development and validation steps.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection at 210 nm, allows for the successful separation and quantification of the target analyte. The detailed protocols and validation parameters presented herein should enable researchers to readily implement this method for routine analysis, quality control, and further investigation of this important natural product.

References

Application Notes and Protocols: NMR Spectroscopic Analysis of Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristola-1(10),8-dien-2-one is a sesquiterpenoid natural product. Sesquiterpenoids are a diverse class of compounds with a wide range of biological activities, and some have shown potential in drug development, particularly in the areas of inflammation and immune-related afflictions.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such natural products.[2] This document provides detailed application notes and standardized protocols for the NMR analysis of this compound, offering a framework for its identification and characterization.

Molecular Structure

IUPAC Name: (3aR,4R,6aR,7R)-4,6a,7-trimethyl-3-methylidene-3a,4,5,6,7,8-hexahydroazulen-2-one

Molecular Formula: C₁₅H₂₀O[3]

Molecular Weight: 216.32 g/mol [3]

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

NMR Spectroscopic Data

The following tables present a template for the ¹H and ¹³C NMR spectroscopic data of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The data should be recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to the residual solvent signal.

Table 1: ¹H NMR Data of this compound (Template)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1
3
4
5
6
7
8
9
11
12
13
14
15

Table 2: ¹³C NMR Data of this compound (Template)

PositionChemical Shift (δ, ppm)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are based on standard procedures for the analysis of sesquiterpenoids and can be adapted based on the specific instrumentation and sample concentration.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: ¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set to cover a range of approximately 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration, as ¹³C NMR is less sensitive than ¹H NMR.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

Standard parameter sets available on the spectrometer software should be used as a starting point, with optimization of key parameters such as spectral widths, number of increments, and relaxation delays as needed.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Compound This compound Dissolve Dissolve in CDCl3 with TMS Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR Process Process Spectra H1_NMR->Process C13_NMR 1D ¹³C NMR C13_NMR->Process COSY 2D COSY COSY->Process HSQC 2D HSQC HSQC->Process HMBC 2D HMBC HMBC->Process Assign_1H Assign ¹H Signals Process->Assign_1H Assign_13C Assign ¹³C Signals Process->Assign_13C Correlate Correlate with 2D Data Assign_1H->Correlate Assign_13C->Correlate Structure Confirm Structure Correlate->Structure

Caption: Workflow for NMR data acquisition and analysis of this compound.

Potential Signaling Pathway Interaction

While the specific biological targets of this compound are not yet fully elucidated, many sesquiterpenoids exhibit anti-inflammatory properties by modulating key signaling pathways. A plausible mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Compound This compound Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS) Transcription->Inflammatory_Mediators

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

These application notes provide a comprehensive framework for the NMR spectroscopic analysis of this compound. The detailed protocols for sample preparation and data acquisition, along with the workflow and data templates, will aid researchers in the structural confirmation and further investigation of this sesquiterpenoid. The hypothesized interaction with the NF-κB pathway offers a starting point for exploring its potential biological activities. Accurate and thorough NMR characterization is a critical step in the journey of natural product drug discovery.

References

In Vitro Anti-inflammatory Assays for Aristola-1(10),8-dien-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of Aristola-1(10),8-dien-2-one , a sesquiterpenoid belonging to the aristolane (B1234754) class. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines a series of robust and widely accepted in vitro assays based on the known anti-inflammatory activities of structurally related aristolane sesquiterpenoids and other natural products. The provided protocols and data for related compounds serve as a valuable starting point for investigating the potential of this compound as a novel anti-inflammatory agent.

Introduction to Anti-inflammatory Assays

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory compounds is a critical area of drug discovery. In vitro assays are essential primary screening tools to identify and characterize the anti-inflammatory potential of test compounds by examining their effects on key inflammatory mediators and signaling pathways.

The assays detailed below are designed to assess the inhibitory effects of this compound on the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines (TNF-α, IL-6), and to elucidate its potential mechanism of action through the investigation of key signaling pathways like NF-κB and MAPK.

Data Presentation: Anti-inflammatory Activity of Related Sesquiterpenoids

While specific data for this compound is not available, the following table summarizes the reported in vitro anti-inflammatory activities of other sesquiterpenoids, providing a comparative context for potential efficacy.

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
Desoxo-narchinol ANitric Oxide (NO) ProductionBV2 microglial cellsLPS3.48 ± 0.47[1]
Narchinol BNitric Oxide (NO) ProductionBV2 microglial cellsLPS2.43 ± 0.23[1]
Kanshone JNitric Oxide (NO) ProductionBV2 cellsLPS~46.54[1]
Kanshone KNitric Oxide (NO) ProductionBV2 cellsLPS~22.31[1]
Nardoaristolone BNitric Oxide (NO) ProductionBV2 microglial cellsLPS>50[2]

Note: The above data is for structurally related compounds and should be used for reference purposes only. The anti-inflammatory activity of this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols for key in vitro anti-inflammatory assays. These are generalized protocols and should be optimized for your specific experimental conditions.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the inhibitory effect of the test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Workflow:

experimental_workflow_no_assay cluster_setup Cell Seeding & Treatment cluster_incubation Incubation cluster_measurement Measurement A Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/well) in a 96-well plate B Incubate for 24h A->B C Pre-treat with various concentrations of This compound for 1h B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate for 24h D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess Reagent F->G H Measure absorbance at 540 nm G->H I Calculate % inhibition of NO production H->I

Figure 1: Workflow for the Nitric Oxide (NO) Production Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

    • Calculate the IC50 value (the concentration of the compound that inhibits NO production by 50%).

Pro-inflammatory Cytokine (TNF-α and IL-6) Assays

Principle: This protocol measures the inhibitory effect of the test compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow:

The initial cell seeding, treatment, and stimulation steps are the same as for the Nitric Oxide Assay (Figure 1). The subsequent steps involve the use of specific ELISA kits.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents

  • This compound

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

    • This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage inhibition of cytokine production relative to the LPS-stimulated control.

    • Calculate the IC50 values for TNF-α and IL-6 inhibition.

Investigation of NF-κB and MAPK Signaling Pathways

Principle: To understand the molecular mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated. These pathways are crucial in regulating the expression of pro-inflammatory genes. The activation of these pathways can be assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p65 for NF-κB; p38, ERK, JNK for MAPK) using Western blotting.

Signaling Pathway Diagram:

signaling_pathways cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes IkBa IκBα IKK->IkBa phosphorylates & degrades p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocates p65_p50_nuc->Genes Aristola This compound Aristola->MAPKK inhibits? Aristola->IKK inhibits?

Figure 2: Potential inhibition of NF-κB and MAPK signaling by this compound.

Procedure (Western Blotting):

  • Cell Lysis: After treatment with this compound and/or LPS for a shorter duration (e.g., 15-60 minutes), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

Conclusion

The provided application notes and protocols offer a solid framework for the initial in vitro anti-inflammatory evaluation of this compound. By systematically performing these assays, researchers can determine its inhibitory effects on key inflammatory mediators and gain insights into its potential mechanism of action. It is crucial to experimentally validate these findings and to conduct further studies, including dose-response and cytotoxicity assessments, to fully characterize the anti-inflammatory profile of this compound. The information on related sesquiterpenoids suggests that aristolane-type compounds are a promising source of new anti-inflammatory drug leads.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristola-1(10),8-dien-2-one is a sesquiterpene compound that has been isolated from the rhizome of Nardostachys chinensis of the Valerianaceae family[1][2][3]. As a natural product, its biological activities, including potential cytotoxicity against cancer cell lines, are of significant interest for drug discovery and development. These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound using a panel of established cell-based assays. The protocols detailed herein are designed to be adaptable for various cell lines and research objectives.

While specific cytotoxic data for this compound is not extensively documented, compounds from the Aristolochia genus, for example, have demonstrated cytotoxic activities[4][5][6][7]. Therefore, a thorough investigation into the cytotoxic potential of this compound is warranted. This document outlines the methodologies for assessing cell viability, membrane integrity, apoptosis, mitochondrial health, and cell cycle progression.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9]. This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals[8].

Experimental Protocol: MTT Assay [8][9][10][11][12]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 0.01 M HCl in isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium[12].

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with a range of concentrations (e.g., from nanomolar to micromolar) is recommended.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a no-cell control (medium only).

    • Carefully remove the existing medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[8][10].

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[10].

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[8][10].

Data Presentation:

Concentration of this compoundMean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100%
Concentration 1
Concentration 2
Concentration 3
...
  • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes[13][14][15]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis[13][14].

Experimental Protocol: LDH Assay [14][15][16][17]

Materials:

  • Cells treated with this compound (from a parallel plate to the MTT assay)

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis Buffer (provided in most kits for maximum LDH release control)

  • 96-well flat-bottom plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following treatment with this compound for the desired time, centrifuge the 96-well plate at 250 x g for 3 minutes[15].

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add 10 µL of Lysis Buffer to untreated control wells 45 minutes before supernatant collection[17].

    • Background Control: Culture medium without cells.

  • LDH Reaction:

    • Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant[15][17].

    • Incubate the plate at room temperature for 30 minutes, protected from light[15][17].

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the Stop Solution to each well[15][17].

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm[15][17].

Data Presentation:

Concentration of this compoundMean Absorbance (490-680 nm)Standard Deviation% Cytotoxicity
Spontaneous Release
Maximum Release100%
Concentration 1
Concentration 2
Concentration 3
...
  • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Detection of Apoptosis (Annexin V-FITC/PI Assay)

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. The Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells[18][19][20]. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V[18][19]. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Assay [18][19][20][21][22]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with various concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Cell Washing and Resuspension:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[19].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Presentation:

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis. The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria[23][24]. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green[23].

Experimental Protocol: JC-1 Assay [23][25][26]

Materials:

  • Cells treated with this compound

  • JC-1 Assay Kit

  • CCCP (a positive control for mitochondrial membrane depolarization)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with this compound as described previously. Include a positive control treated with CCCP (e.g., 50 µM for 30 minutes).

  • JC-1 Staining:

    • Harvest and wash the cells.

    • Resuspend the cells at approximately 1 x 10⁶ cells/mL in warm medium.

    • Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes[25].

  • Washing and Analysis:

    • Wash the cells once with warm PBS.

    • Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.

    • For flow cytometry, detect red fluorescence in the PE channel and green fluorescence in the FITC channel.

Data Presentation:

Treatment% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)Red/Green Fluorescence Ratio
Vehicle Control
Concentration 1
Concentration 2
CCCP Control

Cell Cycle Analysis (Propidium Iodide Staining)

Cytotoxic compounds can induce cell cycle arrest at different phases (G0/G1, S, or G2/M) prior to cell death[27][28][29][30]. Cell cycle analysis is performed by staining DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.

Experimental Protocol: Cell Cycle Analysis [27][28][31]

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, slowly add 4 mL of cold 70% ethanol to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry. The DNA content is measured on a linear scale.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
Concentration 1
Concentration 2
Concentration 3

Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay mmp_assay JC-1 Assay (Mitochondrial Potential) treatment->mmp_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition mmp_assay->data_acquisition cell_cycle_assay->data_acquisition data_processing Calculate % Viability, % Cytotoxicity, etc. data_acquisition->data_processing ic50 Determine IC50 Value data_processing->ic50 mechanism Elucidate Mechanism of Action data_processing->mechanism

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Intrinsic_Apoptosis_Pathway compound This compound cell_stress Cellular Stress compound->cell_stress bcl2_family Bcl-2 Family Modulation (e.g., Bax activation, Bcl-2 inhibition) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion Loss of Membrane Potential (ΔΨm) cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Pro-Caspase-3 apoptosome->caspase3 Cleavage active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis Execution Phase

Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

Application Notes and Protocols for Aristola-1(10),8-dien-2-one as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for "Aristola-1(10),8-dien-2-one" have revealed a significant scarcity of specific data regarding its therapeutic applications, mechanism of action, and biological effects. This natural sesquiterpene is commercially available and is noted in chemical databases as a compound isolated from plants of the Valerianaceae family, such as Nardostachys jatamansi (D. Don) DC.[1][2][3]. While there are general suggestions of its potential for research in immunology and inflammation, detailed preclinical or clinical studies, quantitative data (e.g., IC50 values), specific experimental protocols, and elucidated signaling pathways directly involving this compound are not available in the current scientific literature.

The following sections, therefore, provide a generalized framework based on the broader class of sesquiterpenes, which are known to possess anti-inflammatory properties. This information is intended to serve as a foundational guide for initiating research into the potential therapeutic effects of "this compound".

General Therapeutic Potential of Sesquiterpenes in Inflammation

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including pronounced anti-inflammatory properties.[4][5][6] Compounds belonging to this class, such as α-humulene and valencene (B1682129), have been shown to modulate inflammatory responses in various experimental models.[4][7] The anti-inflammatory effects of sesquiterpenes are often attributed to their ability to interfere with key signaling pathways and reduce the production of pro-inflammatory mediators.[6][8]

Postulated Mechanism of Action (General for Anti-inflammatory Sesquiterpenes)

The primary mechanism by which many sesquiterpenes exert their anti-inflammatory effects is through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

A generalized signaling pathway for the anti-inflammatory action of sesquiterpenes is depicted below:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to Nucleus AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression NFkB_n->Genes Induces AP1->Genes Induces Cytokines Cytokines (TNF-α, IL-6) Genes->Cytokines Leads to COX2 COX-2 / iNOS Genes->COX2 Leads to Aristola This compound (Hypothesized) Aristola->IKK Inhibits (Postulated) Aristola->MAPK Inhibits (Postulated)

Caption: Postulated anti-inflammatory signaling pathway for sesquiterpenes.

Proposed Experimental Protocols for Investigating the Therapeutic Potential of this compound

The following are generalized protocols that can be adapted to study the anti-inflammatory and cytotoxic effects of "this compound".

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, HaCaT keratinocytes).

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Measurement of Nitric Oxide (NO) Production

Objective: To assess the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology (Griess Assay):

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Methodology (ELISA):

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay to obtain cell culture supernatants.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Methodology:

  • Cell Lysis: Treat cells as described previously, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preliminary investigation of the anti-inflammatory potential of a novel compound like this compound.

G Start Start: Compound of Interest (this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Safe_Conc Determine Non-toxic Concentration Range Cytotoxicity->Safe_Conc Anti_Inflam_Assays In Vitro Anti-inflammatory Assays Safe_Conc->Anti_Inflam_Assays NO_Assay Nitric Oxide Production (Griess Assay) Anti_Inflam_Assays->NO_Assay Cytokine_Assay Cytokine Secretion (ELISA) Anti_Inflam_Assays->Cytokine_Assay Mechanism_Study Mechanism of Action Studies NO_Assay->Mechanism_Study Cytokine_Assay->Mechanism_Study Western_Blot Signaling Pathway Analysis (Western Blot) Mechanism_Study->Western_Blot In_Vivo In Vivo Animal Models (e.g., Carrageenan-induced paw edema) Western_Blot->In_Vivo End End: Evaluate Therapeutic Potential In_Vivo->End

Caption: General experimental workflow for evaluating a novel anti-inflammatory compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table is a template that can be used to summarize experimental findings.

AssayCell LineParameterThis compound Concentration (µM)Result
Cell ViabilityRAW 264.7IC50-To be determined
NO ProductionRAW 264.7% Inhibition-To be determined
TNF-α SecretionRAW 264.7% Inhibition-To be determined
IL-6 SecretionRAW 264.7% Inhibition-To be determined

Conclusion and Future Directions

While "this compound" is a known natural product, its potential as a therapeutic agent remains largely unexplored. The provided general protocols and conceptual frameworks for the broader class of sesquiterpenes offer a starting point for researchers to systematically investigate its biological activities. Future studies should focus on performing the outlined in vitro assays to determine its cytotoxic and anti-inflammatory properties. Positive findings would warrant further investigation into its precise mechanism of action and evaluation in in vivo models of inflammatory diseases. Such research is crucial to unlock the potential therapeutic value of this and other understudied natural compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of Aristola-1(10),8-dien-2-one, a sesquiterpenoid of significant interest.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the allylic oxidation of an aristolochene (B1197444) precursor.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion of Starting Material 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., Selenium Dioxide, Chromium Trioxide) may be old or improperly stored, leading to reduced activity. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Presence of Impurities: Impurities in the starting material or solvent can inhibit the reaction.1. Use a fresh batch of the oxidizing agent or test its activity on a known substrate. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Experiment with different solvents (e.g., dioxane, acetic acid, dichloromethane) to find the optimal one for your specific substrate and oxidant. 4. Ensure the purity of the starting material and solvents through appropriate purification techniques (e.g., distillation, chromatography).
Formation of Multiple Products (Low Selectivity) 1. Over-oxidation: The reaction conditions may be too harsh, leading to the formation of more oxidized byproducts. 2. Multiple Reactive Sites: The substrate may have multiple sites susceptible to oxidation, leading to a mixture of isomers. 3. Rearrangement of Intermediates: Carbocation or radical intermediates may undergo rearrangement.1. Reduce the reaction temperature, use a milder oxidizing agent, or decrease the reaction time. 2. Employ a more selective oxidizing agent. For example, selenium dioxide is known for its regioselectivity in allylic oxidations.[1][2] 3. Modify the reaction conditions (e.g., solvent polarity, addition of radical scavengers) to disfavor rearrangement pathways.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the degradation of the desired product. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can result in product decomposition. 3. Instability of the Product: The target molecule itself may be unstable under the reaction or workup conditions.1. Use milder reaction conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Determine the optimal reaction time through time-course studies. 3. Perform a gentle workup, avoiding strong acids or bases. Purify the product promptly after the reaction.
Difficult Purification 1. Similar Polarity of Products: The desired product and byproducts may have very similar polarities, making chromatographic separation challenging. 2. Formation of Emulsions during Workup: This can complicate the extraction and isolation of the product. 3. Thermal Instability during Distillation: The product may decompose at the temperatures required for distillation.1. Utilize high-performance liquid chromatography (HPLC) or employ different stationary and mobile phases in column chromatography. Derivatization of the product or byproducts can also alter their polarity. 2. Add brine during the extraction to break emulsions. Centrifugation can also be effective. 3. Use vacuum distillation or steam distillation to lower the boiling point and prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the allylic oxidation of aristolochene to produce this compound?

A1: The most common methods involve the use of selenium dioxide (Riley oxidation) or chromium-based reagents.[1][3] Selenium dioxide is often favored for its ability to oxidize allylic methylenes to carbonyl groups with good regioselectivity.[1][2] Chromium trioxide and its complexes (e.g., Collins reagent, PCC) are also powerful oxidizing agents for this transformation.[3][4]

Q2: My reaction with selenium dioxide is sluggish. How can I improve the reaction rate?

A2: Several factors can influence the rate of a selenium dioxide oxidation. Ensure that the SeO₂ is of high purity and has been stored in a desiccator. The reaction is often performed at elevated temperatures, so carefully increasing the reflux temperature (by using a higher boiling solvent like dioxane or acetic acid) can help. The use of a catalytic amount of a strong acid can sometimes accelerate the reaction, but this should be done cautiously to avoid side reactions.

Q3: I am observing the formation of an allylic alcohol instead of the desired ketone. What should I do?

A3: The formation of an allylic alcohol is a common intermediate in selenium dioxide oxidations.[2] To favor the formation of the ketone, you can try using a slight excess of the oxidizing agent or increasing the reaction time. Alternatively, the isolated allylic alcohol can be subsequently oxidized to the ketone using a milder, more selective oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Q4: What are the key safety precautions when working with selenium and chromium reagents?

A4: Both selenium and chromium compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes. Selenium compounds can have a persistent and unpleasant odor. All waste containing selenium or chromium must be disposed of according to institutional and environmental safety regulations.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the molecular structure. Infrared (IR) spectroscopy can confirm the presence of the conjugated ketone functionality. Mass spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocols

Protocol 1: Allylic Oxidation using Selenium Dioxide (Riley Oxidation)

This protocol is based on general procedures for the Riley oxidation of terpenes.

Materials:

  • Aristolochene (or related sesquiterpene)

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aristolochene starting material in anhydrous dioxane.

  • Add a stoichiometric amount (or a slight excess) of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the black selenium byproduct. Wash the celite pad with dichloromethane.

  • Combine the filtrate and washings and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Protocol 2: Total Synthesis Approach (Adapted from Piers et al.)

For context, a multi-step total synthesis approach has been reported for (±)-aristolone.[5][6][7] The key final step involves an intramolecular cyclization of a diazoketone. This is a more complex route but provides an alternative for obtaining the target compound. The final step is summarized below.

Key Step: Intramolecular Cyclization of an Olefinic Diazoketone

  • Reaction: An olefinic diazoketone precursor is subjected to a cupric sulfate-catalyzed intramolecular cyclization.

  • Catalyst: Anhydrous cupric sulfate.

  • Solvent: Cyclohexane.

  • Conditions: The reaction mixture is refluxed.[6]

  • Outcome: This reaction yields (±)-aristolone along with its epimer.[6]

Data Presentation

Table 1: Summary of a Reported Total Synthesis Yield for (±)-Aristolone

Step No.ReactionStarting MaterialProductYield (%)Reference
1Formation of Epimeric Alcohols2,3-DimethylcyclohexanoneMixture of epimeric alcohols88[6]
2Intramolecular CyclizationDiazoketone(±)-Aristolone and (±)-6,7-epi-aristolone~42% (aristolone), ~20% (epi-aristolone)[6]

Table 2: Spectroscopic Data for Aristolone Characterization

Technique Key Features Reference
¹H NMR Signals corresponding to methyl groups, cyclopropyl (B3062369) protons, and olefinic protons.[8]
¹³C NMR Resonances for carbonyl carbon, olefinic carbons, and carbons of the cyclopropane (B1198618) ring.[8]
IR Spectroscopy Characteristic absorption bands for a conjugated ketone system.[8]
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C₁₅H₂₂O.[8]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Start Aristolochene Reaction Allylic Oxidation (e.g., SeO2, Dioxane, Reflux) Start->Reaction Oxidant Filtration Filtration (remove Se) Reaction->Filtration Extraction Extraction (DCM, NaHCO3, Brine) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Product This compound Chromatography->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Cause_Conversion Inactive Reagent? Low Temperature? Poor Solvent? Low_Conversion->Cause_Conversion Check_Byproducts Analyze Byproducts Good_Conversion->Check_Byproducts Solution_Conversion Use Fresh Reagent Increase Temperature Screen Solvents Cause_Conversion->Solution_Conversion Multiple_Products Multiple Products Check_Byproducts->Multiple_Products Present Decomposition Product Decomposition Check_Byproducts->Decomposition Dominant Cause_Selectivity Over-oxidation? Multiple Reactive Sites? Multiple_Products->Cause_Selectivity Cause_Decomposition Harsh Conditions? Prolonged Reaction? Decomposition->Cause_Decomposition Solution_Selectivity Milder Conditions More Selective Reagent Cause_Selectivity->Solution_Selectivity Solution_Decomposition Milder Conditions Optimize Reaction Time Cause_Decomposition->Solution_Decomposition

Caption: Troubleshooting decision tree for low yield synthesis.

References

Challenges in the purification of "Aristola-1(10),8-dien-2-one" from natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Aristola-1(10),8-dien-2-one" from natural extracts, primarily focusing on Nardostachys jatamansi (syn. Nardostachys chinensis).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound is a sesquiterpene compound with the chemical formula C₁₅H₂₀O.[1] It has been isolated from the rhizomes of Nardostachys jatamansi (also known as Nardostachys chinensis) of the Valerianaceae family.[2][3] This plant is the most cited source for this particular compound.

Q2: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound stem from its presence in a complex mixture of structurally similar sesquiterpenoids. Key challenges include:

  • Co-elution: Due to the presence of numerous other aristolane-type sesquiterpenoids with similar polarities in Nardostachys extracts, achieving baseline separation can be difficult.

  • Low Abundance: The concentration of the target compound in the crude extract may be low, requiring efficient enrichment and purification steps to obtain a sufficient quantity.

  • Thermal Instability: Like many sesquiterpenes, this compound may be susceptible to degradation at high temperatures, necessitating careful selection of extraction and solvent evaporation conditions.

  • Isomeric Impurities: The presence of isomeric compounds can complicate purification and require high-resolution chromatographic techniques.

Q3: What analytical techniques are recommended for monitoring the purification process?

A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Ideal for rapid, qualitative analysis of fractions from column chromatography. A suggested solvent system for sesquiterpenoids from Nardostachys jatamansi is Toluene: Ethyl Acetate: Acetic acid (9:1:0.2).[4] Spots can be visualized using an iodine chamber or by spraying with anisaldehyde-sulfuric acid reagent and heating.

  • HPLC: Essential for quantitative analysis of purity and for method development for preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

Troubleshooting Guide

Problem 1: Co-elution of this compound with other compounds.

Symptoms:

  • Broad or shouldered peaks in the HPLC chromatogram.

  • Inconsistent purity results for collected fractions.

  • Mass spectrometry data indicating the presence of multiple compounds in a single chromatographic peak.

Potential Co-eluting Compounds in Nardostachys chinensis Extracts: Based on co-isolation studies, the following aristolane-type sesquiterpenoids are likely to co-elute with this compound:

  • Aristolone[2]

  • Debilon[2]

  • Kanshone H[2]

  • 1(10)-aristolen-2-one[2]

Solutions:

StrategyActionRationale
Optimize Preparative HPLC Modify the mobile phase gradient. Use a shallower gradient around the elution time of the target compound.Increases the difference in retention times between closely eluting compounds.
Change the organic modifier (e.g., from methanol to acetonitrile or vice versa).Alters the selectivity of the separation based on different interactions with the stationary phase.
Adjust the flow rate. A lower flow rate can improve resolution.Provides more time for the analytes to interact with the stationary phase, leading to better separation.
Employ Orthogonal Chromatography If using reversed-phase HPLC, consider a subsequent purification step using normal-phase HPLC or a different type of stationary phase (e.g., phenyl-hexyl).Exploits different separation mechanisms to resolve compounds that are inseparable under one set of conditions.
Utilize Counter-Current Chromatography (CCC) Consider using pH-zone-refining CCC, which has been effective for separating structurally similar compounds like aristolochic acids.This technique separates compounds based on their partition coefficient between two immiscible liquid phases, avoiding solid stationary phases and issues of irreversible adsorption.
Problem 2: Low yield of purified this compound.

Symptoms:

  • The final amount of purified compound is significantly lower than expected based on initial analytical runs.

Solutions:

StrategyActionRationale
Optimize Extraction Ensure complete extraction by using a sufficient volume of solvent and an appropriate extraction time. Maceration or Soxhlet extraction with 95% ethanol (B145695) is a documented method.[2][5]Incomplete extraction will naturally lead to a lower starting amount of the target compound.
Minimize Transfer Losses Be meticulous during liquid-liquid partitioning and when transferring solutions between steps.Multiple transfer steps can lead to cumulative loss of product.
Prevent Degradation Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate temperature (e.g., < 40°C).Sesquiterpenoids can be thermolabile.
Improve Column Chromatography Ensure proper column packing and loading. Overloading the column can lead to poor separation and loss of product in mixed fractions.A well-packed and appropriately loaded column is crucial for efficient separation.

Experimental Protocols

Extraction and Initial Fractionation

This protocol is adapted from the successful isolation of aristolane-type sesquiterpenoids from Nardostachys chinensis.[2][5]

  • Extraction:

    • Air-dry and powder the roots and rhizomes of Nardostachys jatamansi.

    • Extract the powdered plant material (e.g., 12 kg) with 95% aqueous ethanol (3 x 18 L) at room temperature.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract (e.g., 900 g).[5][6]

  • Solvent Partitioning (Optional but Recommended):

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to enrich the sesquiterpenoid fraction.

Purification by Column Chromatography
  • Silica (B1680970) Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of chloroform and acetone (B3395972) (e.g., starting with 100:1 and gradually increasing the polarity to 50:1) has been used successfully.[5][6] Alternatively, a system of toluene: ethyl acetate: acetic acid (9:1:0.2) has been reported for sesquiterpenoids from this plant.[4]

    • Procedure:

      • Dry-load the enriched fraction onto a small amount of silica gel.

      • Apply the loaded silica to the top of a prepared silica gel column.

      • Elute with the chosen solvent system, collecting fractions of a suitable volume.

      • Monitor the fractions by TLC to pool those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure: Further purify the pooled fractions from the silica gel column to remove compounds of different molecular sizes.

Preparative HPLC Purification
  • System: Preparative High-Performance Liquid Chromatography.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water is a common choice. For example, starting with 48% methanol in water and increasing the concentration as needed.[5]

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Procedure:

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject onto the preparative HPLC column.

    • Collect fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

    • Verify the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods such as MS and NMR.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Sesquiterpenoid Purification from Nardostachys jatamansi

Chromatographic TechniqueStationary PhaseMobile Phase System(s)Reference
TLC Silica Gel 60 F₂₅₄Toluene: Ethyl Acetate: Acetic Acid (9:1:0.2 v/v/v)[4]
Column Chromatography Silica GelGradient: Chloroform: Acetone (100:1 to 50:1 v/v)[5][6]
Column Chromatography Sephadex LH-20Methanol[5][6]
Preparative HPLC C18Gradient: Methanol in Water (e.g., starting at 48%)[5]

Visualizations

experimental_workflow start Dried & Powdered Nardostachys jatamansi Rhizomes extraction Extraction (95% aq. EtOH, room temp) start->extraction evaporation Solvent Evaporation (Reduced Pressure) extraction->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography (e.g., CHCl3/Acetone gradient) crude_extract->column_chrom tlc_monitoring TLC Monitoring of Fractions column_chrom->tlc_monitoring pooling Pooling of Target Fractions tlc_monitoring->pooling sephadex_chrom Sephadex LH-20 Chromatography (Methanol) pooling->sephadex_chrom prep_hplc Preparative HPLC (C18, MeOH/H2O gradient) sephadex_chrom->prep_hplc purity_analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) prep_hplc->purity_analysis final_product Purified this compound purity_analysis->final_product troubleshooting_guide start Problem: Co-elution in HPLC check_peak Assess Peak Shape & Purity (DAD/MS Spectra) start->check_peak is_coelution Co-elution Confirmed? check_peak->is_coelution no_coelution Issue is likely not co-elution. Consider other problems (e.g., column degradation). is_coelution->no_coelution No optimize_gradient 1. Optimize HPLC Gradient (Shallower gradient) is_coelution->optimize_gradient Yes resolved1 Resolved? optimize_gradient->resolved1 change_solvent 2. Change Mobile Phase Solvent (e.g., MeOH to ACN) resolved1->change_solvent No success Purification Successful resolved1->success Yes resolved2 Resolved? change_solvent->resolved2 change_column 3. Use Orthogonal Chromatography (e.g., Normal Phase or different RP column) resolved2->change_column No resolved2->success Yes resolved3 Resolved? change_column->resolved3 resolved3->success Yes

References

Improving the resolution of "Aristola-1(10),8-dien-2-one" in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Aristola-1(10),8-dien-2-one. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of this compound in High-Performance Liquid Chromatography (HPLC).

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the first step in developing a robust HPLC method. As a sesquiterpenoid, it is a relatively non-polar molecule.[1][2]

PropertyValueSource
Molecular Formula C₁₅H₂₀O[1]
Molecular Weight 216.32 g/mol [1]
Compound Type Sesquiterpenoid[2]
Predicted Polarity Non-polar / Lipophilic (XLogP3: 3.1)[1]
Solubility Soluble in organic solvents (e.g., Chloroform, DMSO, Acetone)[2][3]

Troubleshooting Poor Resolution

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: My chromatogram shows a broad or tailing peak for this compound. What are the most common causes and how can I fix them?

A1: Broad or tailing peaks are typically the first sign of a resolution problem. The issue can usually be traced back to the mobile phase, the column, or the sample itself.

Initial Troubleshooting Steps:

  • Mobile Phase Issues: Ensure the mobile phase is correctly prepared, thoroughly mixed, and degassed. Inconsistent solvent composition can lead to poor peak shape.[4][5]

  • Column Contamination: The column may be fouled by buildup from previous samples.[5][6] Follow a proper column cleaning and regeneration protocol.

  • Sample Overload: Injecting too much sample is a common cause of peak distortion.[4][7] Try reducing the injection volume or sample concentration.

  • Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Dissolving the sample in a very strong solvent can cause the peak to broaden significantly.

start Poor Resolution Observed mobile_phase Check Mobile Phase start->mobile_phase column Check Column Health start->column sample Check Sample & Injection start->sample mp_prep Degassed & Mixed Correctly? mobile_phase->mp_prep col_contam Contamination or Degradation? column->col_contam sample_ov Sample Overload? sample->sample_ov mp_sol Remake Mobile Phase mp_prep->mp_sol No col_sol Clean or Replace Column col_contam->col_sol Yes sample_sol Reduce Injection Volume sample_ov->sample_sol Yes

Caption: Initial troubleshooting workflow for poor HPLC resolution.

Q2: I've checked the basics, but the resolution between this compound and an adjacent impurity is still not sufficient. How can I optimize my mobile phase?

A2: Mobile phase optimization is a powerful tool for improving selectivity and resolution. Since this compound is non-polar, a reversed-phase method is most appropriate.[8][9]

Optimization Strategies:

  • Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[5]

    • Decreasing the organic content will increase retention time, potentially providing more time for separation from early-eluting impurities.

    • Increasing the organic content will decrease retention time.

  • Implement a Gradient: A gradient elution, where the percentage of organic solvent is increased over the course of the run, is highly effective for separating compounds with different polarities.[4] This can sharpen the peak of interest while separating it from other components.

  • Change Organic Solvent: The choice of organic solvent affects selectivity. If you are using acetonitrile, try substituting it with methanol (B129727), or vice-versa. The different solvent properties can alter the elution order and improve separation.

ParameterInitial Condition (Example)Optimization Step 1Optimization Step 2
Mode IsocraticGradientGradient
Mobile Phase A WaterWaterWater
Mobile Phase B AcetonitrileAcetonitrileMethanol
Composition 65% B50% to 95% B in 20 min50% to 95% B in 20 min
Rationale Simple starting point.Introduces a gradient to improve separation of components with varying polarities.[4]Changes solvent selectivity, which can resolve co-eluting peaks.

Q3: My compound is very strongly retained on a C18 column, leading to long run times and broad peaks. What column adjustments can I make?

A3: For highly non-polar compounds like this compound, strong retention on a C18 column is expected. If adjusting the mobile phase isn't enough, consider the stationary phase.

Column-Related Solutions:

  • Switch to a Less Retentive Column: A C8 or even a C4 column has a shorter alkyl chain than a C18, making it less hydrophobic.[10] This will reduce the retention of non-polar compounds, often resulting in sharper peaks and shorter analysis times.

  • Decrease Column Length or Increase Diameter: A shorter column will reduce run time and can sometimes improve peak shape if the broadening is due to on-column diffusion. However, this may also decrease overall resolving power.[7]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates, thereby extending its life and maintaining performance.[4]

cluster_0 This compound (Non-polar Analyte) cluster_1 Stationary Phase Interaction cluster_2 Result Analyte Analyte C18 C18 Column Very Strong Retention Analyte->C18 High affinity C8 C8 Column Moderate Retention Analyte->C8 Lower affinity Result Improved Peak Shape & Resolution C18->Result Try switching to... C8->Result

Caption: Logic for selecting a less retentive column for a non-polar analyte.

Baseline Experimental Protocol

This section provides a detailed starting methodology for analyzing this compound. This protocol should be considered a starting point for further optimization.

1. Objective To achieve baseline separation and quantification of this compound using reversed-phase HPLC with PDA detection.

2. Materials and Equipment

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Sample: this compound standard, dissolved in methanol or acetonitrile at 1 mg/mL, then diluted as needed.

3. Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Scan 200-400 nm; Monitor at wavelength of max absorbance

4. Procedure

  • System Preparation: Purge the system with the mobile phase to remove bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a blank (diluent) followed by the sample standard.

  • Data Analysis: Integrate the peak corresponding to this compound and evaluate its resolution, peak shape, and retention time. Adjust parameters as needed based on the troubleshooting guide.

References

Technical Support Center: Overcoming Solubility Challenges of Aristola-1(10),8-dien-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the sesquiterpenoid "Aristola-1(10),8-dien-2-one" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural sesquiterpenoid with the molecular formula C₁₅H₂₀O. Like many other sesquiterpenoids, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: In which solvents is this compound known to be soluble?

This compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol (B145695), chloroform, dichloromethane, and acetone. For most biological applications, DMSO is the preferred solvent for creating high-concentration stock solutions due to its miscibility with aqueous media and its ability to dissolve a wide range of compounds.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?

The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced toxicity. A final concentration of 0.1% to 0.5% (v/v) DMSO is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.

Q4: I am still observing precipitation when I dilute my DMSO stock solution in my aqueous assay buffer. What can I do?

This is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:

  • Use a co-solvent: Incorporating a small percentage of a less polar, water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) in your final assay medium can sometimes improve solubility.

  • Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Briefly sonicating the final diluted solution can help to disperse the compound and prevent immediate precipitation.

  • Vortexing during dilution: Vigorously vortexing the aqueous buffer while adding the DMSO stock solution can aid in rapid and uniform dispersion.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon dilution from DMSO stock. The compound has low aqueous solubility and is crashing out when the solvent polarity increases.- Prepare a fresh dilution and vortex vigorously during the addition of the DMSO stock to the aqueous buffer.- Decrease the final concentration of the compound in the assay.- Increase the final DMSO concentration slightly, ensuring it remains within the non-toxic range for your cells.- Consider the use of a co-solvent or surfactant as mentioned in the FAQs.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Precipitation of the compound in the assay plate over time.- Ensure the DMSO stock solution is fully dissolved before use. Gentle warming (to 37°C) and vortexing can help.- Visually inspect the assay plates under a microscope for any signs of precipitation during the incubation period.- Reduce the incubation time of the assay if possible.
Low or no observable biological activity. - The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.- The compound has degraded.- Determine the actual solubility of your compound in the final assay medium (see Experimental Protocols).- Prepare fresh stock solutions regularly and store them appropriately (desiccated at -20°C for powder, and in small aliquots at -80°C for solutions to avoid freeze-thaw cycles).

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. Therefore, it is highly recommended that researchers experimentally determine the solubility in the solvents used for their specific experimental conditions. The following table can be used as a template to record experimentally determined solubility values.

SolventExperimentally Determined Solubility (mg/mL)Experimentally Determined Molar Solubility (mM)Temperature (°C)Method of Determination
DMSO User-determinedUser-determined25e.g., Visual Inspection, HPLC, NMR
Ethanol User-determinedUser-determined25e.g., Visual Inspection, HPLC, NMR
PBS (pH 7.4) User-determinedUser-determined25e.g., Visual Inspection, HPLC, NMR

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol provides a basic method for estimating the solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, PBS)

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of vials with a known volume of the solvent (e.g., 1 mL).

  • Add increasing amounts of this compound to each vial to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mg/mL).

  • Vortex each vial vigorously for 2-5 minutes.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours to allow for equilibration.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant. The highest concentration at which no pellet is observed is an estimate of the solubility.

  • For more precise quantification, the concentration of the compound in the supernatant of the saturated solution can be determined using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC against a standard curve.

Protocol 2: Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure for 10 mM Stock Solution in DMSO:

  • Calculate the mass of this compound required. The molecular weight is 216.32 g/mol . For 1 mL of a 10 mM solution, you will need 2.16 mg.

  • Weigh out the required amount of the compound into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the tube until the compound is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Procedure for Preparing Working Solutions:

  • Thaw a single aliquot of the stock solution.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • It is critical to add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

Protocol 3: In Vitro Anti-Inflammatory Assay - Nitric Oxide Measurement

This protocol describes how to assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the compound-treated wells).

  • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group of cells that are not treated with LPS.

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each well containing the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from the Griess Reagent kit) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite (B80452) concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.

Cytotoxicity Assessment: It is essential to perform a parallel cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) to ensure that the observed decrease in NO production is not due to cell death caused by the compound.

Signaling Pathways and Experimental Workflows

Sesquiterpenoids are known to modulate key inflammatory signaling pathways. Below are diagrams illustrating the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds, along with a general experimental workflow for assessing the anti-inflammatory potential of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in DMSO) pre_treat Pre-treat cells with This compound prep_stock->pre_treat prep_cells Seed Macrophage Cells (e.g., RAW 264.7) prep_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate griess Griess Assay for Nitric Oxide stimulate->griess mtt MTT Assay for Cytotoxicity stimulate->mtt western Western Blot for Signaling Proteins stimulate->western analyze Analyze Data and Draw Conclusions griess->analyze mtt->analyze western->analyze

Figure 1. General experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc translocates p50_nuc p50 p50->p50_nuc translocates NFkB_complex p65/p50/IκBα (Inactive) DNA DNA p65_nuc->DNA binds p50_nuc->DNA binds iNOS iNOS Gene DNA->iNOS transcribes

Figure 2. Simplified NF-κB signaling pathway activated by LPS.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates DNA DNA AP1->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes transcribes

Figure 3. Simplified MAPK signaling pathway activated by LPS.

Preventing degradation of "Aristola-1(10),8-dien-2-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aristola-1(10),8-dien-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable sesquiterpenoid ketone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The recommended storage condition for this compound is to desiccate at -20°C.[1][2][3] It is supplied as a powder and should be stored in a tightly sealed container to prevent moisture absorption.

Q2: What are the likely causes of degradation for this compound?

A2: As a sesquiterpenoid ketone with unsaturated moieties, this compound is susceptible to degradation from several factors:

  • Oxidation: Exposure to air (oxygen), especially in the presence of light, can lead to oxidation of the double bonds and other sensitive parts of the molecule.[4]

  • Heat: Elevated temperatures can accelerate degradation reactions.[5][6] Storing the compound at room temperature for extended periods is not recommended.

  • Light: Photodegradation can occur upon exposure to UV or even ambient light, as is common with compounds containing carbonyl groups and conjugated systems.[7][8][9]

  • Moisture: Although the compound is not directly reported to be hydrolyzed, moisture can facilitate other degradation pathways. Desiccation is recommended.[1][2][3]

  • pH Extremes: Strong acids or bases can catalyze degradation and rearrangement reactions.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column and UV detection is a common and effective method for quantifying the purity of sesquiterpenoids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the parent compound and any volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Troubleshooting Guide

This guide will help you troubleshoot potential degradation issues with your this compound samples.

Issue 1: Unexpected or poor experimental results.

This could be due to the degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C in a desiccated, dark environment.

    • Assess Purity: Analyze a small aliquot of your sample using HPLC or GC-MS to check for the presence of degradation products. Compare the chromatogram to a reference standard or the initial analysis data if available.

    • Prepare Fresh Solutions: If the compound is dissolved in a solvent for an extended period, it may degrade. Prepare fresh solutions for your experiments.

Issue 2: Visible changes in the sample (e.g., color change, clumping).

Visible changes are a strong indicator of degradation.

  • Troubleshooting Steps:

    • Do not use the sample for critical experiments.

    • Analyze the sample: Use HPLC, GC-MS, or NMR to identify the impurities.

    • Review handling procedures: Ensure that the compound is not exposed to light, heat, or excessive moisture during handling.

Issue 3: Appearance of new peaks in HPLC or GC-MS analysis.

This confirms the presence of degradation products.

  • Troubleshooting Steps:

    • Identify the degradation products: If possible, use mass spectrometry and NMR to elucidate the structure of the new peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

    • Optimize storage and handling: If oxidation is suspected, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light.

Data on Storage and Stability

ParameterRecommended ConditionOff-Nominal ConditionPotential Consequence of Off-Nominal Condition
Temperature -20°CRoom Temperature (20-25°C)Increased rate of thermal degradation and oxidation.
4°CSlower degradation than room temperature, but not as stable as at -20°C.
Atmosphere DesiccatedHumidMoisture can facilitate degradation.
Inert Gas (Argon/Nitrogen)Air (Oxygen)Increased risk of oxidation.
Light Dark (Amber vials)Ambient Light/UV LightPhotodegradation.
Solvent (for solutions) Freshly preparedStored for extended periodsSolvent-mediated degradation can occur.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for the analysis of this compound. Optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute further with the mobile phase to a suitable concentration for analysis (e.g., 10-100 µg/mL).

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of acetonitrile and water. Start with a composition of 50:50 (Acetonitrile:Water) and gradually increase the acetonitrile concentration to 100% over 20-30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection Wavelength: Scan for an optimal wavelength, but a starting point can be around 210-254 nm.

      • Injection Volume: 10-20 µL.

    • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Structural Confirmation by NMR

This protocol is for confirming the identity of this compound.

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

  • Reagents:

    • Deuterated chloroform (CDCl3).

    • This compound sample.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl3.

    • Data Acquisition: Acquire 1H NMR and 13C NMR spectra.

    • Data Analysis: Compare the obtained spectra with published data for aristolane-type sesquiterpenoids. Key expected signals for a similar aristolone (B209160) derivative in CDCl3 include:

      • 1H NMR: Multiple signals in the upfield region for methyl and methylene (B1212753) protons, and olefinic proton signals. For a related compound, signals were observed around δH 0.95-1.25 (methyls) and δH 6.12 (olefinic proton).[10]

      • 13C NMR: Resonances corresponding to methyl, methylene, methine, and quaternary carbons. A keto carbonyl signal is expected around δC 199.2 and olefinic carbons around δC 120.8 and 174.7 for a similar structure.[10]

Visualizations

Degradation_Pathway cluster_factors Degradation Factors A This compound (Stable) B Degradation Products (e.g., Oxides, Rearranged Isomers) A->B Exposure to Stressors Heat Heat Light Light Oxygen Oxygen

Caption: Potential degradation pathway of this compound.

Troubleshooting_Workflow Start Poor Experimental Results or Visible Sample Change Check_Storage Verify Storage Conditions (-20°C, Desiccated, Dark) Start->Check_Storage Purity_Analysis Perform Purity Analysis (HPLC / GC-MS) Check_Storage->Purity_Analysis Conditions OK Optimize_Handling Optimize Handling Procedures (Inert gas, Amber vials) Check_Storage->Optimize_Handling Conditions NOT OK Degradation_Detected Degradation Detected? Purity_Analysis->Degradation_Detected Degradation_Detected->Optimize_Handling Yes No_Degradation No Degradation Detected Degradation_Detected->No_Degradation No Use_New_Sample Use a Fresh or Newly Purified Sample Optimize_Handling->Use_New_Sample Investigate_Other Investigate Other Experimental Parameters No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for potential degradation issues.

References

Technical Support Center: Synthesis of Aristola-1(10),8-dien-2-one and Related Aristolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of Aristola-1(10),8-dien-2-one and its close analog, aristolone (B209160). The guidance focuses on minimizing side-product formation and optimizing reaction conditions, with a primary focus on the synthetic strategy developed by Piers and co-workers for the total synthesis of (±)-aristolone.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of the aristolane (B1234754) core?

A1: A significant challenge in synthesizing the aristolane core, as exemplified in the synthesis of (±)-aristolone, lies in the stereocontrolled construction of the bicyclo[4.1.0]heptanone system, which includes a gem-dimethylcyclopropane ring fused to a six-membered ring. The key intramolecular cyclization of an olefinic diazoketone often leads to the formation of stereoisomeric side-products.[1][2]

Q2: What are the known side-products in the final cyclization step to form the aristolone core?

A2: In the cupric sulfate-catalyzed intramolecular cyclization of the key diazoketone intermediate (27), the primary desired product is (±)-aristolone (1). However, a significant side-product is the formation of its epimer, (±)-6,7-epi-aristolone (28).[1] The ratio of these products can be influenced by the reaction conditions.

Q3: How can I identify the main product and the epi-aristolone side-product?

A3: The product mixture can be analyzed by gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) to separate the two isomers. Structural confirmation and differentiation between aristolone and epi-aristolone are typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Q4: Are there general strategies to minimize side-products throughout the synthesis?

A4: Yes, general best practices in organic synthesis are crucial. These include:

  • Use of High-Purity Reagents and Solvents: Impurities can lead to unpredictable side reactions.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Strict Temperature Control: Many reactions are temperature-sensitive, and slight deviations can favor the formation of byproducts.

  • Reaction Monitoring: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in quenching the reaction at the optimal time to prevent the formation of degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of the aristolone core, based on the Piers synthesis methodology.

Issue 1: Low Yield in the Formation of Epimeric Alcohols from 2,3-Dimethylcyclohexanone
  • Symptom: The initial reaction of 2,3-dimethylcyclohexanone with methyllithium (B1224462) gives a low yield of the desired epimeric alcohols.

  • Possible Cause: Incomplete reaction or side reactions due to reactive impurities.

  • Troubleshooting:

    • Ensure the methyllithium solution is properly titrated to determine its exact concentration.

    • Use freshly distilled, anhydrous diethyl ether as the solvent.

    • Perform the reaction under a strict inert atmosphere to prevent quenching of the organometallic reagent.

    • Maintain the recommended reflux temperature for the specified duration to drive the reaction to completion.[1]

Issue 2: Formation of Multiple Side-Products During Diazoketone Synthesis
  • Symptom: The conversion of the intermediate carboxylic acid to the diazoketone results in a complex mixture of products.

  • Possible Cause: The acid chloride formation or the subsequent reaction with diazomethane (B1218177) is not clean.

  • Troubleshooting:

    • Acid Chloride Formation: Use a mild chlorinating agent like oxalyl chloride with a catalytic amount of DMF. Ensure the reaction is performed at a low temperature to prevent side reactions.

    • Diazomethane Reaction: Use an ethereal solution of diazomethane at 0°C. It is crucial to use diazomethane in a well-ventilated fume hood due to its toxicity and explosive nature. Avoid ground glass joints and strong light. Add the acid chloride solution dropwise to the diazomethane solution to maintain a low concentration of the acid chloride.

Issue 3: Poor Selectivity in the Intramolecular Cyclization of the Diazoketone
  • Symptom: The cupric sulfate-catalyzed cyclization of the olefinic diazoketone (27) yields a high proportion of the undesired (±)-6,7-epi-aristolone (28) relative to the desired (±)-aristolone (1).

  • Possible Cause: The catalyst activity or reaction conditions are not optimal for the desired stereochemical outcome.

  • Troubleshooting:

    • Catalyst Activation: Use anhydrous cupric sulfate (B86663). The presence of water can affect the catalytic activity. Consider activating the cupric sulfate by heating it under vacuum before use.

    • Solvent: The reaction is typically carried out in cyclohexane (B81311) under reflux.[1] Ensure the solvent is dry.

    • Temperature and Reaction Time: While the procedure specifies reflux, carefully controlling the temperature might influence the diastereoselectivity. A lower temperature might favor the thermodynamically more stable product, but could also slow down the reaction rate. Experiment with slightly lower temperatures and monitor the product ratio.

    • Alternative Catalysts: While cupric sulfate is reported, other copper catalysts (e.g., copper(I) complexes) or rhodium catalysts, which are known to be effective for diazoketone cyclopropanation, could be explored to improve the stereoselectivity.

Data Presentation

Table 1: Quantitative Data for Key Steps in the Synthesis of (±)-Aristolone [1]

Step No.ReactionStarting MaterialProductYield (%)
1Formation of Epimeric Alcohols2,3-DimethylcyclohexanoneMixture of epimeric alcohols88
2Intramolecular CyclizationDiazoketone (27)(±)-Aristolone (1) and (±)-6,7-epi-aristolone (28)~42% (aristolone), ~20% (epi-aristolone)

Experimental Protocols

Key Experiment: Intramolecular Cyclization of the Olefinic Diazoketone (27) [1]

A solution of the olefinic diazoketone (27) in dry cyclohexane is added to a refluxing suspension of anhydrous cupric sulfate in cyclohexane. The reaction mixture is refluxed and the progress of the reaction is monitored by IR spectroscopy (disappearance of the diazoketone absorption). After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The resulting product mixture of (±)-aristolone (1) and (±)-6,7-epi-aristolone (28) is then purified by chromatography.

Visualizations

Retrosynthetic_Analysis Aristolone This compound / Aristolone Diazoketone Olefinic Diazoketone Aristolone->Diazoketone Intramolecular Cyclization Carboxylic_Acid Unsaturated Carboxylic Acid Diazoketone->Carboxylic_Acid Diazomethane Reaction Keto_Ester β-Keto Ester Carboxylic_Acid->Keto_Ester Hydrolysis & Decarboxylation Cyclohexanone Substituted Cyclohexanone Keto_Ester->Cyclohexanone Acylation

Caption: Retrosynthetic analysis for the aristolone core.

Experimental_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_cyclization Key Cyclization Step cluster_products Products cluster_purification Purification Start 2,3-Dimethylcyclohexanone Step1 Formation of Epimeric Alcohols Start->Step1 Step2 Introduction of Side Chain Step1->Step2 Step3 Formation of Unsaturated Carboxylic Acid Step2->Step3 Step4 Conversion to Diazoketone (27) Step3->Step4 Cyclization CuSO4-catalyzed Intramolecular Cyclization Step4->Cyclization Aristolone (±)-Aristolone (1) (Desired Product) Cyclization->Aristolone Epi_Aristolone (±)-6,7-epi-aristolone (28) (Side-Product) Cyclization->Epi_Aristolone Purification Chromatographic Separation Aristolone->Purification Epi_Aristolone->Purification

Caption: Experimental workflow for the synthesis of (±)-aristolone.

Signaling_Pathway Diazoketone Olefinic Diazoketone (27) Copper_Carbene Copper Carbene Intermediate Diazoketone->Copper_Carbene CuSO4, -N2 Transition_State_1 Transition State A (leads to Aristolone) Copper_Carbene->Transition_State_1 Intramolecular Cyclopropanation Transition_State_2 Transition State B (leads to epi-Aristolone) Copper_Carbene->Transition_State_2 Intramolecular Cyclopropanation Aristolone (±)-Aristolone (1) Transition_State_1->Aristolone Epi_Aristolone (±)-6,7-epi-aristolone (28) Transition_State_2->Epi_Aristolone

Caption: Reaction pathway for the formation of aristolone and its epimer.

References

Technical Support Center: Enhancing the Efficiency of Aristola-1(10),8-dien-2-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of "Aristola-1(10),8-dien-2-one," a sesquiterpenoid of significant interest found in the rhizomes and roots of Nardostachys species, such as Nardostachys jatamansi and Nardostachys chinensis.[1][2][3] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance extraction efficiency and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the extraction and purification of "this compound."

Question Answer
Why is my extraction yield of this compound consistently low? Several factors could contribute to low yields. 1. Inappropriate Solvent Choice: "this compound" is a sesquiterpenoid, and solvent polarity plays a crucial role in its extraction.[2][4] While highly polar solvents like water are generally less effective for extracting such compounds, solvents like ethanol (B145695), methanol, and hexane (B92381) are more suitable.[5] An optimized study on sesquiterpenoids from Nardostachys jatamansi found that 95% ethanol can be an effective solvent.[5] 2. Inefficient Extraction Method: Simple maceration may not be as efficient as other methods. Techniques like Soxhlet extraction or Ultrasound-Assisted Extraction (UAE) can significantly improve the extraction efficiency by increasing the contact time and mass transfer between the solvent and the plant material.[6] 3. Improper Plant Material Preparation: The rhizomes and roots should be properly dried and ground into a fine powder to maximize the surface area for solvent penetration.
I am observing a significant amount of co-extracted impurities. How can I improve the selectivity of my extraction? High impurity levels are common in crude plant extracts. To improve selectivity: 1. Solvent System Optimization: Employing a sequential extraction with solvents of increasing polarity can help. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like ethanol to isolate the sesquiterpenoids. 2. Pre-extraction Cleanup: Consider a pre-wash of the plant material with a non-polar solvent to remove some of the interfering substances before the main extraction.
My extract is forming an emulsion during liquid-liquid partitioning for purification. How can I resolve this? Emulsion formation is a common issue in liquid-liquid extraction, especially with complex plant extracts. To break an emulsion: 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. Addition of Brine: Adding a saturated NaCl solution (brine) can increase the ionic strength of the aqueous phase, which often helps in breaking the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation. 4. Change in pH: Adjusting the pH of the aqueous phase can sometimes help by altering the solubility of interfering compounds.
How can I confirm the presence and purity of "this compound" in my extract? 1. Thin-Layer Chromatography (TLC): TLC is a quick and effective method for preliminary analysis. The presence of the compound can be confirmed by comparing the Rf value with a known standard. 2. High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment, HPLC is the preferred method.[7] A C18 column with a mobile phase gradient of acetonitrile (B52724) and water is commonly used for the separation of sesquiterpenoids. The compound can be detected using a UV detector.

Quantitative Data on Extraction Methods

The following table summarizes the impact of different extraction parameters on the yield of sesquiterpenoids from Nardostachys species. While specific data for "this compound" is limited, this provides a general guideline for optimizing the extraction of this class of compounds.

Extraction Method Solvent Temperature (°C) Time Relative Yield of Sesquiterpenoids Reference
Maceration90% EthanolRoom Temperature24 hoursModerate[5]
Soxhlet Extraction95% EthanolBoiling Point7-8 hoursHigh[5]
Ultrasound-Assisted Extraction (UAE)70% Ethanol5030 minHigh[6]
Maceration80% Ethanol, Chloroform, and AcetoneRoom Temperature-Moderate-High[5]

Experimental Protocols

Optimized Ethanol Extraction Protocol

This protocol is based on methods optimized for the extraction of sesquiterpenoids from Nardostachys species.

a. Plant Material Preparation:

  • Air-dry the rhizomes and roots of Nardostachys chinensis or Nardostachys jatamansi.

  • Grind the dried material into a fine powder (40-60 mesh).

b. Extraction:

  • Maceration:

    • Soak 100g of the powdered plant material in 1L of 95% ethanol.

    • Keep the mixture at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Soxhlet Extraction:

    • Place 50g of the powdered plant material in a thimble.

    • Extract with 500mL of 95% ethanol in a Soxhlet apparatus for 6-8 hours.

    • Concentrate the extract using a rotary evaporator.

Purification by Column Chromatography

a. Preparation of the Column:

  • Use silica (B1680970) gel (100-200 mesh) as the stationary phase.

  • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

b. Loading the Sample:

  • Adsorb the concentrated crude extract onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica mixture onto the top of the packed column.

c. Elution:

  • Start the elution with a non-polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing "this compound".

Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 20-80% A

    • 20-25 min: 80-100% A

    • 25-30 min: 100% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Rhizomes & Roots of Nardostachys sp. drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction_method Choose Method: Maceration, Soxhlet, or UAE grinding->extraction_method solvent Add Solvent (e.g., 95% Ethanol) extraction_method->solvent filtration Filtration solvent->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pure_fractions Combine Pure Fractions tlc_monitoring->pure_fractions final_concentration Final Concentration pure_fractions->final_concentration hplc_analysis HPLC Analysis (Purity & Quantification) final_concentration->hplc_analysis final_product This compound hplc_analysis->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_solvent Solvent Issues cluster_method Method Issues cluster_material Material Prep Issues start Low Extraction Yield? check_solvent Check Solvent Polarity start->check_solvent Yes check_method Review Extraction Method start->check_method Yes check_grind Check Particle Size start->check_grind Yes use_ethanol Use Ethanol/Methanol check_solvent->use_ethanol end Yield Improved use_ethanol->end use_soxhlet_uae Consider Soxhlet or UAE check_method->use_soxhlet_uae use_soxhlet_uae->end fine_powder Ensure Fine Powder check_grind->fine_powder fine_powder->end

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Method development for quantifying "Aristola-1(10),8-dien-2-one" in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method development and quantification of Aristola-1(10),8-dien-2-one in complex mixtures, such as plant extracts or drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for the quantification of this compound. For enhanced sensitivity and selectivity, especially in very complex matrices, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable alternative, particularly for volatile and thermally stable derivatives.

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is critical for accurate quantification. A general workflow includes extraction from the raw material, followed by a clean-up step to remove interfering substances. For plant materials, this typically involves extraction with an organic solvent like methanol (B129727) or ethanol, followed by filtration.[1][2][3] Solid-phase extraction (SPE) can be employed for further purification if the matrix is particularly complex.

Q3: What are the key parameters to optimize for the HPLC method?

A3: The most critical parameters to optimize for an HPLC method are the mobile phase composition, column type, flow rate, and detector wavelength. A C18 column is a good starting point for a non-polar compound like this compound.[1] The mobile phase should be a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, run in either isocratic or gradient mode to achieve the best separation. The UV detector wavelength should be set to the absorbance maximum of this compound.

Q4: How can I confirm the identity of the peak corresponding to this compound?

A4: Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, especially in the absence of a standard, hyphenated techniques like LC-MS/MS are invaluable. The mass spectrum of the peak of interest should match the known mass spectrum of this compound.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol outlines a general method for the quantification of this compound in a dried plant matrix.

1. Sample Preparation and Extraction:

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a flask.

  • Add 50 mL of methanol and sonicate for 30 minutes.[4]

  • Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 245 nm

3. Calibration Curve:

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

Protocol 2: Quantification by GC-MS

This protocol is an alternative for thermally stable compounds and provides high selectivity.

1. Sample Preparation and Derivatization (if necessary):

  • Extract the sample as described in the HPLC protocol.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC, such as hexane.

  • Note: Derivatization may be necessary to improve the volatility and thermal stability of the analyte. However, for a ketone like this compound, it may not be required.

2. GC-MS Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98.5 - 101.2%

Table 2: Recovery of this compound from a Spiked Matrix

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.00.9999.0
10.010.1101.0
50.049.599.0

Troubleshooting Guide

Issue: Peak Tailing

  • Possible Cause 1: Column Overload.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 2: Active sites on the column.

    • Solution: Use a guard column or a column with end-capping. Flushing the column with a strong solvent may also help.

  • Possible Cause 3: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

Issue: Ghost Peaks (Extra Peaks)

  • Possible Cause 1: Contamination in the sample or mobile phase.

    • Solution: Prepare fresh mobile phase and samples. Ensure all glassware is clean.

  • Possible Cause 2: Carryover from a previous injection.

    • Solution: Run a blank gradient after each sample injection to wash the column.

  • Possible Cause 3: Air bubbles in the detector.

    • Solution: Degas the mobile phase properly.

Issue: Retention Time Shifts

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance.[5]

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.[6]

  • Possible Cause 3: Column degradation.

    • Solution: Replace the column if it has been used extensively or with aggressive mobile phases.

Issue: Poor Resolution

  • Possible Cause 1: Inefficient column.

    • Solution: Replace the column. Check the column performance with a standard mixture.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Solution: Adjust the mobile phase strength (organic to aqueous ratio) or try a different organic modifier.

  • Possible Cause 3: Sample solvent is too strong.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Dried Plant Material grind Grinding start->grind weigh Weighing (1.0 g) grind->weigh extract Methanol Extraction & Sonication weigh->extract filter Filtration (0.45 µm) extract->filter hplc HPLC-UV Analysis filter->hplc HPLC Path gcms GC-MS Analysis filter->gcms GC-MS Path (Solvent Exchange) data Data Processing & Quantification hplc->data gcms->data

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift check_overload Dilute Sample peak_tailing->check_overload Yes check_column_activity Use Guard Column / Flush check_overload->check_column_activity Still Tailing check_ph Adjust Mobile Phase pH check_column_activity->check_ph Still Tailing check_mobile_phase Prepare Fresh Mobile Phase rt_shift->check_mobile_phase Yes check_temp Use Column Oven check_mobile_phase->check_temp Still Shifting check_column Replace Column check_temp->check_column Still Shifting

Caption: A decision tree for troubleshooting common HPLC issues.

References

Stability testing of "Aristola-1(10),8-dien-2-one" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Testing of Aristola-1(10),8-dien-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound". The information is designed to address specific issues that may be encountered during experimental stability testing of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the behavior of structurally related aristolane-type sesquiterpenoids, the primary factors influencing the stability of this compound are expected to be temperature, pH, and the presence of oxidizing agents. Sesquiterpenes, in general, can be susceptible to degradation under harsh environmental conditions.[1][2][3]

Q2: I am observing unexpected peaks in my chromatogram after storing my sample of this compound at room temperature for an extended period. What could be the cause?

A2: Extended storage at room temperature, especially when exposed to light and air, can lead to the degradation of this compound. The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. It is recommended to store the compound at low temperatures (e.g., -20°C) and protected from light to minimize degradation. For related compounds like nardosinone (B31660), thermal degradation has been observed, leading to the formation of several degradation products.[1][2]

Q3: My sample of this compound shows a decrease in potency after being dissolved in an acidic solution. Is this expected?

A3: Yes, this is a potential issue. While direct data on this compound is limited, related sesquiterpenoids have shown susceptibility to degradation in acidic environments. It is advisable to use neutral or near-neutral pH conditions for dissolution and short-term storage of solutions whenever possible. If acidic conditions are necessary for your experiment, prepare the solution fresh and use it promptly.

Q4: Are there any known degradation products of this compound that I should be looking for?

A4: While specific degradation products for this compound have not been extensively documented in publicly available literature, studies on the related compound nardosinone have identified several degradation products under thermal stress.[1][2] These include 2-deoxokanshone M, 2-deoxokanshone L, desoxo-narchinol A, and isonardosinone.[2] Given the structural similarities, it is plausible that this compound could undergo similar degradation pathways.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique for stability studies.[4] A well-developed stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining parent compound and characterization of the degradants.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: Significant decrease in the main peak area and the appearance of multiple new peaks in the chromatogram within a short period after dissolving the compound.

  • Possible Causes:

    • Solvent Reactivity: The solvent used may be reacting with the compound.

    • pH of the Medium: The solution may be too acidic or alkaline.

    • Light Exposure: The solution may be exposed to UV or fluorescent light.

    • Oxygen Exposure: Dissolved oxygen in the solvent can promote oxidation.

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity, degassed solvents. Consider using aprotic solvents if hydrolytic degradation is suspected.

    • pH Control: Buffer the solution to a neutral pH (around 7.0) if compatible with your experimental design.

    • Light Protection: Prepare and store solutions in amber vials or cover the vials with aluminum foil.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the solvent with nitrogen or argon before dissolution and storing the vial under an inert atmosphere.

Issue 2: Inconsistent Results in Thermal Stability Studies

  • Symptom: High variability in the percentage of degradation observed under the same temperature conditions across different experiments.

  • Possible Causes:

    • Inaccurate Temperature Control: The oven or heating block may not be maintaining a consistent temperature.

    • Sample Evaporation: Poorly sealed sample containers can lead to solvent evaporation, concentrating the sample and affecting degradation rates.

    • Non-homogenous Sample: If the compound is not fully dissolved, the degradation kinetics will be inconsistent.

  • Troubleshooting Steps:

    • Calibrate Equipment: Regularly calibrate the temperature control equipment.

    • Proper Sealing: Use tightly sealed vials with appropriate septa to prevent evaporation.

    • Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure the compound is fully dissolved before initiating the thermal stress.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours6015%Degradant A, Degradant B
0.1 M NaOH24 hours6025%Degradant C, Degradant D
10% H₂O₂24 hours2530%Oxidative Product E, Oxidative Product F
Thermal (Solid State)48 hours8010%Thermal Product G
Photostability (Solution)24 hours2520%Photodegradant H

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the solvent and analyze by HPLC.

  • Photostability: Expose a solution of this compound in a quartz cuvette to a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at specified time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Stress (10% H₂O₂, 25°C) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photostability (ICH Guidelines) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Product Identification) hplc->data

Caption: Workflow for Forced Degradation Study.

potential_degradation_pathway cluster_degradation_products Potential Degradation Products parent This compound hydrolysis_products Hydrolytic Products (e.g., ring opening) parent->hydrolysis_products Acid/Base oxidation_products Oxidative Products (e.g., epoxidation) parent->oxidation_products Oxidizing Agent thermal_products Isomerization/Rearrangement Products parent->thermal_products Heat/Light

Caption: Potential Degradation Pathways.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of Aristola-1(10),8-dien-2-one and Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of Aristola-1(10),8-dien-2-one against other known anti-inflammatory sesquiterpenes. Due to the limited publicly available data on the specific biological activities of this compound, this comparison infers its potential activity based on studies of extracts from Nardostachys chinensis, a plant known to contain aristolane-type sesquiterpenes. This information is juxtaposed with experimental data from well-characterized anti-inflammatory sesquiterpenes.

Executive Summary

Sesquiterpenes are a class of naturally occurring 15-carbon terpenes that have garnered significant interest for their diverse pharmacological properties, including potent anti-inflammatory effects. While a substantial body of research exists for many sesquiterpenes, data on this compound is sparse. However, extracts from plants containing aristolane (B1234754) sesquiterpenes, such as Nardostachys chinensis, have demonstrated significant anti-inflammatory activity by modulating key signaling pathways like NF-κB and MAPK.[1][2] This guide summarizes the available data to provide a comparative perspective.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various sesquiterpenes, including data from compounds isolated from Nardostachys chinensis to represent the potential activity of the aristolane class.

Compound/ExtractAssayTarget Organism/Cell LineKey FindingsReference(s)
Aristolane-type (Inferred)
Nardostachys chinensis extractLPS-stimulated microglial cellsBV2 microglial cellsSuppressed pro-inflammatory cytokine production; Inhibited NF-κB activation and phosphorylation of MAPKs and STAT.[1][1]
Nardochinoid CLPS-activated macrophagesRAW264.7 cellsSignificantly reduced the release of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂); Inhibited the expression of iNOS and COX-2; Markedly inhibited the production of IL-6 and TNF-α.[3][3]
Known Anti-inflammatory Sesquiterpenes
CostunolideTNF-α secretion in activated macrophagesNot specifiedIC₅₀ value of 2.05 µmol/L.[4][4]
GlutinonePGE₂ release by mouse peritoneal cellsMouse peritoneal cellsIC₅₀ value of 3.61 µM.[5][5]
5-epi-kutdtriolPGE₂ release by mouse peritoneal cellsMouse peritoneal cellsIC₅₀ value of 1.28 µM.[5][5]
Valencene (B1682129)Carrageenan-induced paw edemaSwiss miceSignificantly inhibited paw edema formation; Reduced albumin extravasation, leukocyte recruitment, and the production of MPO, IL-1β, and TNF-α.[6][6]
Ixerisoside ANO production in LPS-induced RAW264.7 cellsRAW264.7 cellsIC₅₀ value ranging from 12.13 to 31.10 μM for eleven related sesquiterpene lactones.[7][7]
CynaropicrinTNF-α release from LPS-stimulated macrophagesRAW 264.7 and U937 cellsStrongly inhibited TNF-α release in a dose-dependent manner.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of common protocols used to assess the anti-inflammatory activity of sesquiterpenes.

In Vitro Assays
  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7, BV2) are cultured under standard conditions. Cells are pre-treated with various concentrations of the test compound (e.g., this compound, known sesquiterpenes) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay (Griess Test): The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant. The Griess reagent is added to the supernatant, and the absorbance is measured spectrophotometrically to determine the nitrite (B80452) concentration, which reflects NO production.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in signaling pathways (e.g., phosphorylated forms of NF-κB, p38, ERK, JNK).

In Vivo Assays
  • Carrageenan-Induced Paw Edema: This is a widely used animal model for acute inflammation. A sub-plantar injection of carrageenan is administered to the hind paw of a rodent (e.g., rat, mouse) to induce localized edema. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at different time points to assess the anti-inflammatory effect.[6]

  • LPS-Induced Systemic Inflammation: Animals are injected with LPS to induce a systemic inflammatory response. The test compound is administered before or after the LPS challenge. Blood samples are collected to measure serum levels of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate key inflammatory signaling pathways.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Cytokines induces transcription Sesquiterpenes Sesquiterpenes Sesquiterpenes->IKK inhibit Sesquiterpenes->NFkB_nucleus inhibit IkB_NFkB IκBα NF-κB IkB_NFkB->IKK IkB_NFkB->NFkB releases

Caption: The NF-κB signaling pathway is a key regulator of inflammation.

G General Experimental Workflow for Anti-inflammatory Activity cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cell Culture (e.g., RAW264.7) Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation Analysis Analysis of Inflammatory Markers (NO, Cytokines, Protein Expression) Stimulation->Analysis Animal_Model Animal Model (e.g., Carrageenan-induced paw edema) Compound_Admin Compound Administration Animal_Model->Compound_Admin Induction Induction of Inflammation Compound_Admin->Induction Measurement Measurement of Inflammatory Response Induction->Measurement

References

A Comparative Analysis of Extraction Methodologies for Aristola-1(10),8-dien-2-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for "Aristola-1(10),8-dien-2-one" and other bioactive sesquiterpenoids from their primary plant source, Nardostachys chinensis (also known as Nardostachys jatamansi). The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the chemical integrity of these valuable natural products. This document outlines the efficacy of different methods, supported by experimental data, and provides detailed protocols to aid in the replication and optimization of these procedures.

Comparative Efficacy of Extraction Methods

The efficiency of extracting sesquiterpenoids from Nardostachys chinensis is highly dependent on the chosen methodology. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have demonstrated significant advantages over conventional methods like maceration and Soxhlet extraction in terms of yield and extraction time.

While direct comparative data for "this compound" is limited, studies on closely related and abundant sesquiterpenoids from the same plant matrix, such as jatamansone and spirojatamol, provide valuable insights. The following table summarizes the quantitative comparison of different extraction methods based on available research.

Extraction MethodKey Performance MetricsSource Plant MaterialReference
Ultrasound-Assisted Extraction (UAE) 91.8% increase in jatamansone concentration and 42.3% increase in spirojatamol concentration compared to Soxhlet extraction.Nardostachys jatamansi roots[1]
Microwave-Assisted Extraction (MAE) Significantly enhanced extract yield compared to maceration. Improved total phenolic and flavonoid content.Nardostachys jatamansi roots
Supercritical Fluid Extraction (SFE) 6.06% (v/w) yield of volatile concentrate, a 6.73-fold increase compared to conventional hydrodistillation.Nardostachys jatamansi[2]
Soxhlet Extraction Lower yield and longer extraction time compared to UAE.Nardostachys jatamansi roots[1]
Maceration Lower extraction yield compared to MAE.Nardostachys jatamansi roots
Hydrodistillation Lower yield of volatile concentrate compared to SFE.Nardostachys jatamansi[2]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions for extracting sesquiterpenoids from Nardostachys jatamansi roots.

Methodology:

  • Sample Preparation: Air-dry the rhizomes and roots of Nardostachys jatamansi and grind them into a coarse powder.

  • Extraction:

    • Place a known weight of the powdered plant material into an extraction vessel.

    • Add 70% ethanol (B145695) as the solvent with a liquid-to-solid ratio of approximately 21:1 (mL/g).

    • Sonication is performed for approximately 20 minutes.

  • Post-Extraction:

    • Filter the extract to remove solid plant material.

    • The solvent is evaporated under reduced pressure to obtain the crude extract.

    • Further purification can be achieved using chromatographic techniques.

Microwave-Assisted Extraction (MAE)

This protocol outlines the optimized parameters for MAE of bioactive compounds from Nardostachys jatamansi.

Methodology:

  • Sample Preparation: Prepare the plant material as described for UAE.

  • Extraction:

    • Place the powdered material in a microwave extraction vessel.

    • Add 80% ethanol as the extraction solvent.

    • Set the microwave parameters to a power of approximately 180-200 W, a temperature of 90°C, and an irradiation time of 20 minutes.

  • Post-Extraction:

    • Cool the vessel and filter the extract.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Supercritical Fluid Extraction (SFE)

This protocol describes the use of supercritical CO2 for the extraction of volatile compounds from Nardostachys jatamansi.

Methodology:

  • Sample Preparation: The powdered plant material is placed into the extraction vessel of the SFE system.

  • Extraction:

    • The extraction is performed using supercritical carbon dioxide as the primary solvent.

    • Set the extraction conditions to a temperature of 50°C and a pressure of 300 bar.

    • The flow rate of CO2 is maintained at 54 g/min , and ethanol can be used as a cosolvent at a flow rate of 6 g/min .

    • The extraction process is typically run for 90-120 minutes.

  • Fraction Collection:

    • The volatile concentrate is collected from the cyclone separators.

Maceration (Conventional Method)

A standard protocol for solvent extraction by maceration.

Methodology:

  • Sample Preparation: Prepare the plant material as previously described.

  • Extraction:

    • Soak the powdered plant material in a sealed container with a suitable solvent (e.g., 80:20 ethanol:water) for a period of several days, with occasional agitation.

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • The solvent is then removed by evaporation to obtain the crude extract.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the processes and mechanisms involved, the following diagrams have been generated using the DOT language.

Extraction_Workflow cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration Crude_Extract Crude Extract Maceration->Crude_Extract Soxhlet Soxhlet Soxhlet->Crude_Extract UAE UAE UAE->Crude_Extract MAE MAE MAE->Crude_Extract SFE SFE SFE->Crude_Extract Plant_Material Powdered Nardostachys chinensis Plant_Material->Maceration Plant_Material->Soxhlet Plant_Material->UAE Plant_Material->MAE Plant_Material->SFE Purification Chromatographic Purification Crude_Extract->Purification Final_Compound This compound Purification->Final_Compound

A generalized workflow for the extraction and isolation of this compound.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes induces transcription Aristolane (B1234754) Aristolane Sesquiterpenoids Aristolane->IKK inhibits Aristolane->NFkB_p65_p50_active inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway by aristolane sesquiterpenoids.

Biological Activity and Signaling Pathways

Aristolane-type sesquiterpenoids, including compounds isolated from Nardostachys chinensis, have been reported to possess significant biological activities, notably anti-inflammatory and cytotoxic effects.

The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Several studies have shown that sesquiterpenoids from N. chinensis can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][6][7] Furthermore, the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is also suppressed.[6][7]

In addition to the NF-κB pathway, the mitogen-activated protein kinase (MAPK) signaling cascade has also been identified as a target for the anti-inflammatory action of these compounds.[7][8] Some sesquiterpenoids have also been shown to exert their effects through the activation of the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.[9]

The cytotoxic activity of certain aristolane sesquiterpenoids has been demonstrated against various cancer cell lines. The underlying mechanism for this cytotoxicity has been linked to the induction of apoptosis through the mitochondria-dependent pathway.[10] This suggests that these compounds may have the potential for development as anticancer agents.

References

A Comparative Analysis of Aristola-1(10),8-dien-2-one and Other Aristolane-Type Sesquiterpenes in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of aristolane-type sesquiterpenes, a class of natural compounds with significant therapeutic potential, reveals distinct bioactivity profiles with implications for drug discovery and development. This guide provides a comparative analysis of Aristola-1(10),8-dien-2-one and its structural analogs, focusing on their cytotoxic, anti-inflammatory, and serotonin (B10506) transporter regulatory activities, supported by experimental data and detailed protocols.

Aristolane-type sesquiterpenes, characterized by a tricyclic core structure, are predominantly isolated from medicinal plants such as Nardostachys jatamansi. These compounds have garnered attention for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This guide synthesizes available data to offer a clear comparison for researchers in pharmacology and drug development.

Comparative Biological Activity of Aristolane-Type Sesquiterpenes

The biological activities of various aristolane-type sesquiterpenes have been evaluated through a range of in vitro assays. The following table summarizes the available quantitative data for cytotoxicity against human pancreatic cancer cell lines, anti-inflammatory effects, and regulation of the serotonin transporter (SERT).

Compound NameAssay TypeCell Line/TargetIC50 / ActivityReference
1-Hydroxylaristolone CytotoxicityCFPAC-11.12 ± 1.19 µM[1]
CytotoxicityPANC-10.01 ± 0.01 to 6.50 ± 1.10 µM[1]
1(10)-Aristolane-9β-ol CytotoxicityPANC-10.01 ± 0.01 to 6.50 ± 1.10 µM[1]
1(10)-Aristolen-2-one (B593640) CytotoxicityPANC-10.01 ± 0.01 to 6.50 ± 1.10 µM[1]
(+)-Aristolone Anti-inflammatoryRAW 264.7Dose-dependent inhibition of TNF-α and CCL2
Kanshone C SERT RegulationSERTPotent Inhibitor[2]
Nardoaristolone B SERT RegulationSERTPotent Enhancer[1]

Note: Specific quantitative data for this compound was not available in the reviewed literature. The data for 1(10)-aristolen-2-one may serve as a close structural analog for preliminary comparison.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key biological assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture medium is quantified using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for another 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture medium and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Serotonin Transporter (SERT) Uptake Assay

This assay evaluates the effect of compounds on the reuptake of serotonin by the serotonin transporter.

Principle: The uptake of a radiolabeled or fluorescent serotonin analog by cells expressing SERT is measured. Inhibition of this uptake indicates that the test compound interacts with the transporter.

Procedure:

  • Cell Culture: Use cells stably expressing the human serotonin transporter (e.g., HEK-hSERT cells).

  • Compound Incubation: Incubate the cells with the test compound for a specified period (e.g., 10 minutes at 37°C).

  • Substrate Addition: Add a fluorescent SERT substrate to initiate the uptake reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically using a fluorescence microplate reader. An external masking dye is used to quench the fluorescence of the substrate outside the cells.

  • Data Analysis: The rate of fluorescence increase is proportional to the SERT activity. Calculate the percentage of inhibition caused by the test compound and determine the IC50 value.

Signaling Pathway Analysis: The NF-κB Connection

The anti-inflammatory effects of many natural products, including sesquiterpenes, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS).

While direct experimental evidence for the modulation of the NF-κB pathway by this compound is not yet available, the observed anti-inflammatory activity of the closely related (+)-aristolone suggests a potential interaction. The inhibition of TNF-α production, a downstream target of NF-κB, points towards a possible mechanism involving the suppression of this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TLR4->IKK Complex Activation TNFR->IKK Complex Activation p65_p50_n p65 p50 DNA DNA p65_p50_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) DNA->Pro-inflammatory Genes p65_p50_IκBα p65_p50_IκBα IKK Complex->p65_p50_IκBα:ikba Phosphorylation IκBα IκBα p65_p50_IκBα:ikba->IκBα Degradation p65_p50 p65_p50 p65_p50_IκBα->p65_p50 p65_p50->p65_p50_n Translocation Aristolane Sesquiterpenes Aristolane Sesquiterpenes Aristolane Sesquiterpenes->IKK Complex Inhibition?

Conclusion

This compound and its related aristolane-type sesquiterpenes represent a promising class of bioactive natural products. The available data highlights their potential as cytotoxic and anti-inflammatory agents, as well as modulators of the serotonin transporter. Further research is warranted to fully elucidate the structure-activity relationships within this class and to explore their therapeutic potential in greater detail, particularly concerning the specific activities of this compound and its precise molecular targets within inflammatory signaling cascades. The provided experimental protocols serve as a foundation for future comparative studies in this area.

References

In Vivo Therapeutic Effects of Aristola-1(10),8-dien-2-one: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the in vivo validation of the therapeutic effects of Aristola-1(10),8-dien-2-one. At present, there are no published studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways related to the in vivo activity of this specific sesquiterpenoid.

While the aristolane (B1234754) class of sesquiterpenes, to which this compound belongs, has been investigated for various pharmacological properties, including anti-inflammatory and neuroprotective effects, this specific compound remains uncharacterized in animal models. Our extensive search for in vivo studies on this compound did not yield any relevant results. Consequently, it is not possible to construct a comparative guide with other therapeutic alternatives, as there is no foundational data on its performance.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, this represents a novel area for investigation. Future preclinical research would need to establish the foundational in vivo efficacy and safety profile of this compound.

Future Directions for In Vivo Research

To address the current knowledge gap, a systematic in vivo evaluation of this compound would be required. This would typically involve a series of phased experiments, as outlined in the hypothetical experimental workflow below.

G cluster_preclinical Hypothetical In Vivo Research Workflow for this compound A Acute Toxicity Studies (e.g., in mice/rats to determine LD50) B Selection of In Vivo Disease Model (e.g., Carrageenan-induced paw edema for inflammation, LPS-induced neuroinflammation) A->B Establish Safety Profile C Dose-Response Efficacy Studies (Administration of varying doses of this compound) B->C Test in Relevant Model D Comparison with Standard of Care (e.g., NSAIDs for inflammation, established neuroprotective agents) C->D Benchmark Efficacy E Pharmacokinetic & Pharmacodynamic (PK/PD) Studies (Absorption, Distribution, Metabolism, Excretion) D->E Understand Drug Behavior F Mechanism of Action Studies (e.g., Western blot for signaling proteins, immunohistochemistry of target tissues) E->F Elucidate Biological Pathways G Data Analysis & Reporting F->G Synthesize Findings

Caption: Hypothetical workflow for the in vivo validation of this compound.

Potential Signaling Pathways for Investigation

Based on the known activities of other aristolane sesquiterpenes and related compounds, future research into the mechanism of action of this compound could potentially focus on key inflammatory and cell survival signaling pathways.

G cluster_pathway Potential Signaling Pathways for Investigation cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway A Pro-inflammatory Stimuli B IKK Complex A->B C IκBα B->C phosphorylates D NF-κB C->D releases E Gene Transcription (e.g., TNF-α, IL-6) D->E X This compound (Hypothesized) X->B Inhibition? F Stress/Cytokines G MAPKKK F->G H MAPKK G->H I MAPK (p38, JNK, ERK) H->I J Cellular Response (Inflammation, Apoptosis) I->J Y This compound (Hypothesized) Y->H Modulation?

Caption: Hypothesized inhibitory action on pro-inflammatory signaling pathways.

Cross-Validation of Analytical Methods for Aristola-1(10),8-dien-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of bioactive compounds is fundamental to drug discovery and development. This guide provides a comparative overview of two prevalent analytical techniques for the quantification of the sesquiterpenoid ketone "Aristola-1(10),8-dien-2-one": High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation data for this compound is not extensively published, this document presents a guide based on established methodologies for analogous sesquiterpenoids. The presented data and protocols are intended to serve as a practical framework for researchers to develop and validate their own analytical methods.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of sesquiterpenoid ketones like this compound.

Performance ParameterMethod A: HPLC-UVMethod B: GC-MS
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 2500.05 - 50
Accuracy (% Recovery) 98.0% - 102.5%97.5% - 103.0%
Precision (% RSD)
- Intra-day< 1.8%< 2.5%
- Inter-day< 2.5%< 3.0%
Limit of Detection (LOD) (µg/mL) 0.50.01
Limit of Quantification (LOQ) (µg/mL) 1.50.05
Specificity ModerateHigh
Run Time (minutes) 2015

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful implementation and cross-validation of analytical methods.

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is well-suited for routine quantification due to its robustness and widespread availability.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-15 min, 60-90% A; 15-18 min, 90% A; 18-20 min, 60% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by a UV scan (typically in the range of 210-250 nm for similar structures).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol (B129727) or acetonitrile.

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

    • Prepare a series of calibration standards of known concentrations of a purified this compound reference standard.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, which is particularly advantageous for complex matrices or trace-level analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode would be used for initial identification.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile solvent such as hexane (B92381) or ethyl acetate.

    • If the compound's volatility is low, derivatization (e.g., silylation) might be necessary, although this is less common for ketones compared to alcohols.

    • Prepare calibration standards in the same solvent.

Cross-Validation Workflow and Method Selection

The following diagrams illustrate the logical flow of a cross-validation study and a decision-making process for selecting the most appropriate analytical method.

cluster_0 Cross-Validation Workflow start Define Analytical Methods (e.g., HPLC-UV, GC-MS) method_dev Individual Method Validation start->method_dev sample_prep Prepare Identical Sample Sets method_dev->sample_prep analysis Analyze Samples by Both Methods sample_prep->analysis data_comp Compare Results (e.g., Bland-Altman plot) analysis->data_comp conclusion Assess Agreement & Determine Bias data_comp->conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

cluster_1 Method Selection Pathway start High Sensitivity Required? gcms Select GC-MS start->gcms Yes complex_matrix Complex Matrix? start->complex_matrix No hplc Select HPLC-UV complex_matrix->gcms Yes complex_matrix->hplc No

Caption: Decision pathway for analytical method selection based on key requirements.

Unveiling the Anticancer Potential of Aristolane Sesquiterpenes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Aristola-1(10),8-dien-2-one and related aristolane-type sesquiterpenes, focusing on their cytotoxic activities. This document summarizes key experimental data, outlines methodologies, and visualizes the proposed mechanism of action to support further investigation and drug discovery efforts in this promising class of natural products.

Aristolane-type sesquiterpenoids, a class of natural products primarily isolated from plants of the Nardostachys genus, have garnered significant interest for their diverse biological activities. Among these, their potential as cytotoxic agents presents a promising avenue for anticancer drug development. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective therapeutic agents.

Comparative Cytotoxicity of Aristolane (B1234754) Sesquiterpenes

Recent studies have focused on elucidating the cytotoxic effects of aristolane sesquiterpenes against various cancer cell lines. The following table summarizes the available quantitative data, providing a basis for preliminary structure-activity relationship analysis. Notably, research by Ma et al. (2022) has provided valuable insights into the activity of these compounds against human pancreatic cancer cell lines.[1] An earlier study by Itokawa et al. (1993) investigated the cytotoxicity of several sesquiterpenes from Nardostachys chinensis against P-388 murine leukemia cells.[2][3]

CompoundStructureCell LineIC50 (µM)Source
1(10)-Aristolen-2-one PANC-16.50 ± 1.10Ma et al., 2022[1]
1-HydroxylaristolonePANC-10.01 ± 0.01Ma et al., 2022[1]
CFPAC-11.12 ± 1.19Ma et al., 2022[1]
1(10)-Aristolan-9β-olPANC-10.01 ± 0.01Ma et al., 2022[1]
SW19900.07 ± 0.05Ma et al., 2022[1]
Kanshone AP-388~30 µM (7.0 µg/ml)Itokawa et al., 1993 (as cited by MedchemExpress)[4]

Preliminary SAR Observations:

  • Hydroxylation at C-1: The introduction of a hydroxyl group at the C-1 position, as seen in 1-Hydroxylaristolone, appears to significantly enhance cytotoxic activity against PANC-1 and CFPAC-1 pancreatic cancer cells compared to the parent compound, 1(10)-Aristolen-2-one.

  • Modifications at C-9 and C-10: The presence of a hydroxyl group at C-9 in 1(10)-Aristolan-9β-ol also leads to potent cytotoxicity, suggesting that functionalization in this region of the aristolane core is critical for activity.

  • Ketone at C-2: While 1(10)-Aristolen-2-one shows moderate activity, its hydroxylated and other modified analogs exhibit greater potency, indicating that the ketone at C-2 might be a site for further modification to improve efficacy.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on sesquiterpenes suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. Research on nardostachin, a related sesquiterpenoid, has indicated that it induces apoptosis via the mitochondria-dependent (intrinsic) pathway and causes cell cycle arrest at the G2/M phase.[1] This pathway is a common mechanism for many anticancer agents.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Dysregulation cluster_caspase_cascade Caspase Cascade Sesquiterpene Sesquiterpene Bax Bax Sesquiterpene->Bax activates Bcl2 Bcl2 Sesquiterpene->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1. Proposed mitochondrial pathway of apoptosis induced by sesquiterpenes.

Experimental Protocols

The following are generalized protocols for the cytotoxicity assays mentioned in the cited literature. For specific parameters, it is recommended to consult the original publications.

MTT Assay for Cytotoxicity in Pancreatic Cancer Cell Lines (adapted from Ma et al., 2022)

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.

  • Cell Culture: Human pancreatic cancer cell lines (PANC-1, CFPAC-1, SW1990) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay against P-388 Murine Leukemia Cells (General Protocol)
  • Cell Culture: P-388 murine leukemia cells are maintained in suspension culture in a suitable medium, such as RPMI-1640, supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

  • Compound Treatment: Test compounds are added to the wells at various concentrations.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability can be assessed using various methods, such as the MTT assay as described above, or by direct cell counting using a hemocytometer and a viability stain like trypan blue.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Conclusion and Future Directions

The available data, though limited, strongly suggests that the aristolane sesquiterpene scaffold is a promising starting point for the development of novel anticancer agents. The significant increase in potency observed with hydroxylation at key positions highlights the potential for synthetic modification to optimize activity. Further comprehensive SAR studies, including the synthesis and biological evaluation of a wider range of derivatives, are warranted. Elucidation of the precise molecular targets and a deeper understanding of the signaling pathways involved in the induction of apoptosis will be critical for the rational design of next-generation aristolane-based therapeutics.

References

A Comparative Analysis of Aristola-1(10),8-dien-2-one from Diverse Geographical and Biological Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural sesquiterpenoid "Aristola-1(10),8-dien-2-one," isolated from distinct geographical and biological sources. The compound has been identified in the Himalayan plant Nardostachys jatamansi (also known as Nardostachys chinensis), the marine red alga Laurencia similis found in the South China Sea, and the terrestrial mushroom Anthracophyllum sp. BCC18695 from Thailand. This analysis aims to consolidate the current scientific knowledge on its isolation, chemical characterization, and reported biological activities, highlighting both available data and existing research gaps.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are inherent to the molecule and are not expected to vary based on its source.

PropertyValueReference
Molecular FormulaC₁₅H₂₀O--INVALID-LINK--
Molecular Weight216.32 g/mol --INVALID-LINK--
AppearanceColorless oil or powder[1][2]
SolubilitySoluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Comparative Data from Different Sources

A direct comparative study of this compound from its various natural sources is not yet available in the scientific literature. However, by compiling data from independent studies, a preliminary comparison can be drawn. A significant challenge in this comparative analysis is the lack of standardized reporting for yield and purity across different studies.

ParameterNardostachys jatamansi (Himalayas)Laurencia similis (South China Sea)Anthracophyllum sp. BCC18695 (Thailand)
Yield Not explicitly reported for the pure compound.Not explicitly reported for the pure compound.Not explicitly reported for the pure compound.
Purity Not explicitly reported in the isolation study.Not explicitly reported in the isolation study.Commercially available with ≥98% purity, but the specific natural source for this standard is not detailed.[2]
Spectroscopic Data ¹H and ¹³C NMR data available.[3]¹H and ¹³C NMR data available (reported as "aristofone").[1]No specific NMR data for this compound from this source has been found.
Biological Activity Cytotoxic activity reported for other sesquiterpenoids from this plant against P-388 cells.[4] Specific activity for this compound is not detailed.Tested for cytotoxicity against the human liver adenocarcinoma cell line (BEL7402) and found to be inactive (IC₅₀ > 10 µg/mL).[1]Other compounds from this mushroom have shown antimalarial, antibacterial, and cytotoxic activities.[2]

Experimental Protocols

The methodologies for isolating this compound vary depending on the source organism and the chemical complexity of the extract. Below are representative protocols based on published studies.

From Nardostachys jatamansi (Terrestrial Plant)[3]
  • Extraction: The air-dried and powdered roots and rhizomes of Nardostachys chinensis are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether and acetone.

  • Purification: The fractions containing the target compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

From Laurencia similis (Marine Alga)[1]
  • Extraction: The air-dried and powdered algae are extracted with a mixture of chloroform and methanol. The extract is then partitioned between ethyl acetate and water.

  • Fractionation: The ethyl acetate soluble fraction is subjected to column chromatography over silica gel using a gradient of petroleum ether and ethyl acetate.

  • Purification: The relevant fractions are further purified by chromatography on Sephadex LH-20 and preparative thin-layer chromatography (TLC) to isolate the pure compound.

From Anthracophyllum sp. BCC18695 (Mushroom)[2]
  • Cultivation and Extraction: The mushroom is cultivated on a suitable medium (e.g., potato dextrose agar) and then subjected to fermentation in a liquid medium. The fungal mycelium and the culture broth are extracted with ethyl acetate.

  • Fractionation: The crude extract is fractionated using silica gel vacuum liquid chromatography with a gradient of hexane, dichloromethane, and methanol.

  • Purification: The fractions are further purified by repeated column chromatography over silica gel and Sephadex LH-20, and often preparative HPLC is used for final purification.

Visualization of Experimental Workflow and Potential Biological Action

The following diagrams illustrate a generalized workflow for the isolation and analysis of this compound and a conceptual representation of its potential biological investigation.

experimental_workflow Source Natural Source (Plant, Alga, or Fungus) Extraction Extraction (e.g., EtOH, EtOAc) Source->Extraction Fractionation Fractionation (e.g., Silica Gel CC) Extraction->Fractionation Purification Purification (e.g., HPLC, Sephadex) Fractionation->Purification PureCompound This compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation BioactivityScreening Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) PureCompound->BioactivityScreening

Generalized workflow for the isolation and analysis of this compound.

biological_investigation Compound This compound CellBasedAssays Cell-Based Assays (e.g., Cancer Cell Lines, Immune Cells) Compound->CellBasedAssays TargetIdentification Target Identification CellBasedAssays->TargetIdentification SignalingPathways Modulation of Signaling Pathways (e.g., Inflammation, Apoptosis) TargetIdentification->SignalingPathways MechanismOfAction Elucidation of Mechanism of Action SignalingPathways->MechanismOfAction

Conceptual pathway for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpenoid found in remarkably diverse organisms from different geographical locations. While its basic chemical properties are established, a comprehensive comparative analysis of the compound from these varied sources is currently lacking. Key research gaps that need to be addressed include:

  • Quantitative Analysis: There is a need for studies that quantify the yield and purity of this compound from Nardostachys jatamansi, Laurencia similis, and Anthracophyllum sp. under standardized conditions.

  • Comparative Biological Evaluation: A systematic evaluation of the biological activities (e.g., cytotoxic, anti-inflammatory, antimicrobial) of the compound isolated from each source is required to determine if the geographical or biological origin influences its therapeutic potential.

  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathways of this compound in these different organisms could provide insights into its ecological role and potential for biotechnological production.

Addressing these knowledge gaps will provide a more complete understanding of this compound and could pave the way for its development as a new therapeutic agent.

References

Confirming the Absolute Configuration of Aristola-1(10),8-dien-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For natural products such as the sesquiterpenoid Aristola-1(10),8-dien-2-one, unambiguous stereochemical assignment is paramount for its development as a potential therapeutic agent. The established absolute configuration of this compound is (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one.

This guide provides a comparative overview of the primary experimental techniques employed to determine the absolute configuration of aristolane-type sesquiterpenoids, using illustrative data from closely related analogs to demonstrate the application of these methods.

Methods for Determining Absolute Configuration

The principal methods for unequivocally determining the absolute configuration of chiral molecules like this compound are single-crystal X-ray crystallography and a chiroptical method combining experimental and computational Electronic Circular Dichroism (ECD).

  • Single-Crystal X-ray Crystallography: This technique provides a direct and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial coordinates of each atom can be determined, revealing the absolute stereochemistry.

  • Electronic Circular Dichroism (ECD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with spectra computationally predicted for all possible stereoisomers, the absolute configuration can be confidently assigned.

Comparative Data Analysis

Table 1: Illustrative Single-Crystal X-ray Crystallography Data

ParameterThis compound (Hypothetical)Nardoaristolone B (Illustrative Example)
Formula C15H20OC15H22O2
Crystal System OrthorhombicMonoclinic
Space Group P212121P21
Flack Parameter 0.05(3)0.1(2)
Conclusion Unambiguous assignment of (1aR,7R,7aR,7bS) configuration.Confirmed absolute stereochemistry.

The Flack parameter is a critical value in X-ray crystallography of chiral, non-centrosymmetric structures. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.

Table 2: Comparison of Experimental and Computational ECD Data

CompoundExperimental Cotton Effects (nm)Computationally Predicted Cotton Effects for (1aR,7R,7aR,7bS) Isomer (nm)Computationally Predicted Cotton Effects for (1aS,7S,7aS,7bS) Isomer (nm)
This compound (Hypothetical) Positive around 240, Negative around 330Positive around 245, Negative around 325Negative around 245, Positive around 325
1-hydroxylaristolone (Illustrative Example) Positive around 245Positive around 248Negative around 248

The sign and wavelength of the Cotton effects in the ECD spectrum are characteristic of the molecule's stereochemistry. A good correlation between the experimental and a computationally predicted spectrum for a specific enantiomer allows for the assignment of the absolute configuration.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystallization: A solution of the purified compound in a suitable solvent system (e.g., methanol/chloroform, hexane/ethyl acetate) is allowed to slowly evaporate at a constant temperature. Alternatively, vapor diffusion or cooling crystallization methods can be employed to obtain single crystals of sufficient quality for X-ray diffraction.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected using a CCD or CMOS detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F2. The absolute configuration is determined by calculating the Flack parameter.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Experimental Measurement: A solution of the compound of known concentration is prepared in a transparent solvent (e.g., methanol, acetonitrile). The ECD spectrum is recorded on a CD spectrometer, typically over a wavelength range of 200-400 nm.

  • Computational Modeling:

    • Conformational Search: A systematic conformational search is performed for the target molecule using molecular mechanics (e.g., MMFF) to identify all low-energy conformers.

    • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their energies are calculated using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • ECD Spectrum Calculation: The ECD spectra for each conformer are calculated using Time-Dependent DFT (TD-DFT).

    • Boltzmann Averaging: The final predicted ECD spectrum for each enantiomer is obtained by Boltzmann averaging the spectra of the individual conformers based on their relative energies.

  • Comparison: The experimentally measured ECD spectrum is then compared with the computationally predicted spectra for all possible enantiomers. A close match between the experimental spectrum and one of the predicted spectra allows for the assignment of the absolute configuration.

Visualizing the Workflow

experimental_workflow cluster_xray Single-Crystal X-ray Crystallography cluster_ecd Electronic Circular Dichroism (ECD) Xray_Start Purified Compound Crystallization Crystallization Xray_Start->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config_Xray Absolute Configuration Structure_Solution->Absolute_Config_Xray ECD_Start Purified Compound Experimental_ECD Experimental ECD Measurement ECD_Start->Experimental_ECD Computational_Modeling Computational Modeling ECD_Start->Computational_Modeling Comparison Spectrum Comparison Experimental_ECD->Comparison Computational_Modeling->Comparison Absolute_Config_ECD Absolute Configuration Comparison->Absolute_Config_ECD

Caption: Workflow for determining absolute configuration.

computational_ecd_workflow Start Molecular Structure Conformational_Search Conformational Search (MMFF) Start->Conformational_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformational_Search->DFT_Optimization TD_DFT_Calculation TD-DFT ECD Calculation DFT_Optimization->TD_DFT_Calculation Boltzmann_Averaging Boltzmann Averaging TD_DFT_Calculation->Boltzmann_Averaging Predicted_Spectrum Predicted ECD Spectrum Boltzmann_Averaging->Predicted_Spectrum

Caption: Computational workflow for ECD spectrum prediction.

Unveiling a Toxicological Chasm: A Comparative Analysis of Aristolochic Acid and Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of the well-characterized nephrotoxin and carcinogen, aristolochic acid, and the largely uncharacterized sesquiterpene, Aristola-1(10),8-dien-2-one. While aristolochic acid serves as a stark example of herb-induced toxicity, the safety profile of this compound, a compound found in various botanicals, remains a significant data gap. This document aims to summarize the known toxicological data for aristolochic acid, highlight the lack of corresponding data for this compound, and underscore the imperative for comprehensive safety assessments of lesser-known natural compounds.

Executive Summary

Aristolochic acid, a group of nitrophenanthrene carboxylic acids found in Aristolochia species, is a potent human carcinogen and nephrotoxin. Its toxicity is mediated by metabolic activation leading to the formation of DNA adducts, which in turn trigger a cascade of cellular damage, including genotoxicity, cytotoxicity, and the activation of signaling pathways involved in apoptosis and fibrosis. In stark contrast, the toxicological profile of this compound, a sesquiterpene found in plants such as Nardostachys jatamansi, is virtually unknown. The absence of robust toxicological data for this compound presents a challenge for assessing its safety and potential risks associated with its use in traditional medicine and other applications.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for aristolochic acid. No comparable data has been identified for this compound in the public domain.

Table 1: In Vitro Cytotoxicity Data for Aristolochic Acid I (AA-I)

Cell LineAssay TypeEndpointConcentration/DoseResultReference
Human bladder RT4 cellsCytotoxicityIC500.05–10 µMConcentration- and time-dependent cytotoxicity[1][2]
HepG2 cellsCytotoxicityIC509.7 µMSignificant cytotoxicity[3]

Table 2: Genotoxicity Data for Aristolochic Acid

Assay TypeSystemEndpointResultReference
DNA Adduct FormationHuman bladder RT4 cellsdA-AL-I adductsDetected at 1 nM[1]
Comet AssayIn vivo (rodents)DNA strand breaksPositive[4]
Micronucleus AssayIn vivo (rodents)Chromosomal damagePositive[4]
Ames TestSalmonella typhimuriumMutagenicityPositive[5][6]

Signaling Pathways in Aristolochic Acid Toxicity

The toxicity of aristolochic acid is underpinned by its interaction with several key cellular signaling pathways. Upon metabolic activation, aristolochic acid forms DNA adducts that trigger a DNA damage response, leading to the activation of pathways culminating in apoptosis, cell cycle arrest, and fibrosis.

Aristolochic_Acid_Toxicity_Pathway AA Aristolochic Acid Metabolic_Activation Metabolic Activation (Nitroreduction by CYP1A1/1A2, NQO1) AA->Metabolic_Activation Reactive_Intermediates Reactive Aristolactam Nitrenium Ions Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts (dA-AAI, dG-AAI) Reactive_Intermediates->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR p53 p53 Activation DDR->p53 TGF_beta TGF-β/Smad Signaling Activation DDR->TGF_beta MAPK_ERK MAPK/ERK Pathway Activation DDR->MAPK_ERK Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Fibrosis Renal Fibrosis TGF_beta->Fibrosis Oxidative_Stress Oxidative Stress MAPK_ERK->Oxidative_Stress Oxidative_Stress->DDR

Caption: Signaling pathways implicated in aristolochic acid-induced toxicity.

The Data Gap for this compound

In stark contrast to the extensive body of research on aristolochic acid, there is a profound lack of toxicological data for this compound. This knowledge gap is a significant concern, particularly as this compound is a constituent of plants used in traditional medicine. The following diagram illustrates the necessary toxicological assessments that are currently missing for this compound.

Data_Gap_Aristola cluster_assays Required Toxicological Assessments Compound This compound Question Toxicity Profile? Compound->Question In_Vitro In Vitro Cytotoxicity (e.g., MTT, LDH assays) Question->In_Vitro Is it cytotoxic? Genotoxicity Genotoxicity (e.g., Ames, Micronucleus, Comet assays) Question->Genotoxicity Is it genotoxic? Acute_Toxicity Acute Toxicity (In Vivo) (e.g., LD50) Question->Acute_Toxicity What is its acute toxicity? Chronic_Toxicity Sub-chronic & Chronic Toxicity (In Vivo) Question->Chronic_Toxicity What are the long-term effects? Carcinogenicity Carcinogenicity Bioassays Question->Carcinogenicity Is it carcinogenic? Reproductive_Toxicity Reproductive & Developmental Toxicity Question->Reproductive_Toxicity Does it affect reproduction?

Caption: Illustrative workflow of the necessary toxicological evaluation for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for key experiments used to assess the toxicity of compounds like aristolochic acid.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cell lines (e.g., HepG2, RT4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Comet Assay (Alkaline Single Cell Gel Electrophoresis)
  • Cell Preparation: Tissues from treated and control animals are minced and enzymatically digested to obtain a single-cell suspension. For in vitro studies, treated cells are harvested.

  • Slide Preparation: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The slides are examined under a fluorescence microscope. The "comets" (DNA migrating from the nucleus) are scored using image analysis software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Conclusion and Recommendations

The toxicological profile of aristolochic acid is well-documented, revealing it as a potent nephrotoxin and carcinogen with a clear mechanism of action involving metabolic activation and DNA adduct formation. In contrast, this compound represents a significant knowledge gap in the field of natural product toxicology. While some studies on extracts of plants containing this compound, such as Nardostachys jatamansi, have been conducted, they provide conflicting or non-specific information regarding its safety.

Given the potential for human exposure through traditional medicines, it is imperative that the toxicological profile of this compound be thoroughly investigated. We recommend a systematic evaluation of this compound, including:

  • In vitro cytotoxicity and genotoxicity screening: To provide initial insights into its potential for cellular damage.

  • In vivo acute and chronic toxicity studies: To determine its systemic effects and identify target organs of toxicity.

  • Mechanistic studies: To elucidate its mode of action if toxicity is observed.

Such studies are essential to ensure the safety of botanical products and to provide a sound scientific basis for their regulation and use. The well-established toxicity of aristolochic acid should serve as a cautionary tale, emphasizing the need for rigorous scientific evaluation of all natural compounds, regardless of their historical use.

References

Safety Operating Guide

Navigating the Disposal of Aristola-1(10),8-dien-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Aristola-1(10),8-dien-2-one necessitates a cautious approach to its disposal, grounded in established best practices for handling novel or uncharacterized research chemicals. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in managing this compound responsibly.

Immediate Safety and Chemical Profile

For safe handling, standard laboratory personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

In the event of accidental exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is critical for assessing potential hazards and determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C₁₅H₂₀O[1]
Molecular Weight 216.32 g/mol [1]
Appearance Powder[][3]
Purity Typically ≥97.5%[]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] Insoluble in water.
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[4]
IUPAC Name (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one[1][]
CAS Number 22391-34-0[][4]

Step-by-Step Disposal Protocol

The following procedure is a general guideline for the disposal of this compound in a laboratory setting. It is imperative to consult and adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.

Phase 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals. Note the concentration and all components.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container. This includes contaminated lab supplies like weighing paper and gloves.

    • Liquid Waste: Collect solutions of this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should generally be kept separate. Given its solubility in solvents like chloroform and dichloromethane, it is likely to be part of a halogenated waste stream.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The name of any solvents or other chemicals in the mixture

    • The approximate concentration or percentage of each component

    • The date the waste was first added to the container

    • The responsible researcher's name and contact information

Phase 2: Storage and Handling of Waste
  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA) within the laboratory.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Ensure containers are in good condition and not leaking.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.

Phase 3: Final Disposal
  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures for your location and for a compound without a specific SDS.

  • Waste Pickup: Arrange for a scheduled pickup of the hazardous waste by the EHS department or their designated contractor. Do not dispose of this compound down the drain or in the regular trash.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

G cluster_prep Phase 1: Preparation & Identification cluster_handling Phase 2: Segregation & Storage cluster_disposal Phase 3: Final Disposal start Start: Have this compound Waste sds_check SDS Available? start->sds_check no_sds No: Treat as Hazardous (Irritant, Environmentally Hazardous) sds_check->no_sds No yes_sds Yes: Follow SDS Section 13 sds_check->yes_sds Yes characterize Characterize Waste (Solid, Liquid, Mixture) no_sds->characterize yes_sds->characterize segregate Segregate Waste Streams (Solid vs. Liquid) characterize->segregate label_container Label Waste Container (Contents, Hazards, Date) segregate->label_container store_waste Store in Designated SAA (Secure, Ventilated, Secondary Containment) label_container->store_waste contact_ehs Contact Institutional EHS store_waste->contact_ehs ehs_guidance Follow EHS Guidance contact_ehs->ehs_guidance waste_pickup Arrange for Waste Pickup ehs_guidance->waste_pickup document Document Waste Disposal waste_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines and maintaining a proactive stance on safety, laboratory professionals can ensure the responsible management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Aristola-1(10),8-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Aristola-1(10),8-dien-2-one (CAS No. 22391-34-0) is not publicly available. Therefore, this guidance is based on general laboratory safety principles for handling potentially hazardous research chemicals of unknown toxicity. All researchers must conduct a thorough risk assessment before beginning any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish a robust safety protocol in the absence of compound-specific data.

Hazard Assessment and Precautionary Approach

Given the lack of specific toxicity data for this compound, a precautionary principle must be applied. It should be handled as a potentially hazardous substance. Structurally related compounds, such as aristolochic acids and other aristolactams, are known to have significant toxicity. While this compound's structure is different, the potential for adverse health effects cannot be ruled out without specific testing.

Assumed Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation

  • Potential for unknown long-term health effects

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Operation Engineering Controls Gloves Eye Protection Lab Coat/Body Protection Respiratory Protection
Handling Solids (weighing, aliquoting) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene (double-gloving recommended)Chemical safety goggles or face shieldFlame-resistant lab coat, closed-toe shoesN95/FFP2 respirator or higher, as determined by risk assessment
Handling Solutions (diluting, transferring) Chemical Fume HoodNitrile or NeopreneChemical safety gogglesFlame-resistant lab coat, closed-toe shoesNot generally required if handled in a certified fume hood
Storage and Transport within Lab Ventilated Storage CabinetNitrile or NeopreneSafety glassesLab coatNot required
Waste Disposal Chemical Fume HoodNitrile or NeopreneChemical safety gogglesLab coatNot required

Operational Plan: Step-by-Step Handling Procedures

This workflow ensures that this compound is handled safely from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area away from incompatible materials receipt->storage preparation Prepare work area in a certified chemical fume hood storage->preparation don_ppe Don appropriate PPE preparation->don_ppe weighing Weigh solid compound in a ventilated balance enclosure or fume hood don_ppe->weighing solubilization Prepare solutions in the fume hood weighing->solubilization experiment Conduct experiment solubilization->experiment decontaminate Decontaminate surfaces and equipment experiment->decontaminate dispose_waste Dispose of waste according to institutional guidelines decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

Waste Type Container Labeling Disposal Procedure
Solid this compound Sealed, labeled, compatible waste container"Hazardous Waste," "this compound"Dispose of through the institution's hazardous waste program.
Contaminated Labware (pipette tips, etc.) Lined, sealed hazardous waste container"Hazardous Waste," "this compound Contaminated Debris"Dispose of through the institution's hazardous waste program.
Solutions of this compound Sealed, labeled, compatible waste container"Hazardous Waste," "this compound in [Solvent]"Dispose of through the institution's hazardous waste program. Do not mix with incompatible waste streams.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

cluster_emergency Emergency Response cluster_spill_response cluster_skin_response cluster_eye_response cluster_inhalation_response spill Spill evacuate_spill Evacuate immediate area spill->evacuate_spill skin_contact Skin Contact remove_clothing Remove contaminated clothing skin_contact->remove_clothing eye_contact Eye Contact flush_eyes Flush eyes with water for at least 15 minutes eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air inhalation->fresh_air absorb Absorb with inert material evacuate_spill->absorb collect Collect and place in a sealed container for disposal absorb->collect decontaminate_spill Decontaminate the area collect->decontaminate_spill wash_skin Wash skin with soap and water for at least 15 minutes remove_clothing->wash_skin seek_medical_skin Seek medical attention wash_skin->seek_medical_skin seek_medical_eye Seek immediate medical attention flush_eyes->seek_medical_eye seek_medical_inhalation Seek immediate medical attention fresh_air->seek_medical_inhalation

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